molecular formula C8H5Cl2FO3 B1461844 2,4-Dichloro-3-fluoromandelic acid CAS No. 1805478-88-9

2,4-Dichloro-3-fluoromandelic acid

Cat. No.: B1461844
CAS No.: 1805478-88-9
M. Wt: 239.02 g/mol
InChI Key: RPOUYWJFZYEAFV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoromandelic acid is a substituted mandelic acid derivative of high interest in scientific research and development. This compound features a mandelic acid backbone—comprising a carboxylic acid group and a hydroxyl group on the alpha-carbon—with chlorine and fluorine atoms strategically positioned on the aromatic ring. This specific halogenation pattern is often employed to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable chiral building block or intermediate in organic synthesis. As a halogenated mandelic acid, its primary research applications are anticipated in the fields of medicinal chemistry and agrochemistry, where it may serve as a precursor in the synthesis of more complex active molecules. Mandelic acid scaffolds are commonly found in chiral ligands, resolving agents, and are integral to the structure of various active pharmaceutical ingredients. The mechanism of action for this specific compound is not established and would be entirely dependent on its intended application; it may function as a biochemical probe to study enzyme interactions or be incorporated into molecules designed to modulate specific biological targets. Disclaimer: The specific research applications and properties of 2,4-Dichloro-3-fluoromandelic acid require further experimental validation. Researchers are encouraged to consult the primary scientific literature for the most current findings. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-dichloro-3-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUYWJFZYEAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular structure and exact mass of 2,4-Dichloro-3-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2,4-Dichloro-3-fluoromandelic Acid: Molecular Architecture, Exact Mass Characterization, and Utility in Halogen-Enriched Drug Design

Executive Summary As a Senior Application Scientist specializing in structural characterization and rational drug design, I frequently encounter building blocks that fundamentally alter the trajectory of lead optimization. 2,4-Dichloro-3-fluoromandelic acid (CAS: 1805478-88-9) [1][2] is one such compound. By integrating a highly specific di-chloro-fluoro substitution pattern onto a mandelic acid core, this molecule offers unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating analytical protocol for its exact mass verification, and decodes the mechanistic causality behind its utility in modern pharmacophore development.

Part 1: Molecular Architecture & Physicochemical Properties

The structural foundation of 2,4-Dichloro-3-fluoromandelic acid relies on the mandelic acid scaffold (2-hydroxy-2-phenylacetic acid)[3][4], which provides a critical alpha-hydroxy acid moiety capable of acting as both a hydrogen bond donor and acceptor. However, it is the strategic halogenation of the phenyl ring that elevates its utility in medicinal chemistry.

The inclusion of halogens is not merely a tactic to increase lipophilicity; it is a calculated structural modification. The fluorine atom at the C3 position is highly electronegative, exerting a strong inductive electron-withdrawing effect on the adjacent C2 and C4 chlorine atoms. This electronic modulation enlarges the positive "sigma-hole" on the chlorine atoms, significantly strengthening their capacity to participate in [5].

To facilitate precise analytical tracking, the quantitative physicochemical parameters and exact mass calculations are summarized below.

Table 1: Physicochemical Properties and Exact Mass Data

PropertyValue
Chemical Name 2,4-Dichloro-3-fluoromandelic acid
CAS Registry Number 1805478-88-9
Molecular Formula C₈H₅Cl₂FO₃
Monoisotopic Exact Mass 237.9599 Da
Average Molecular Weight 239.03 g/mol
[M-H]⁻ Ion Exact Mass 236.9527 Da

Note: The exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

Part 2: Analytical Characterization Workflow (Protocol)

In drug development, the structural integrity of starting materials dictates the success of downstream synthesis. Verifying a di-chlorinated compound requires robust[6] to distinguish the target from isobaric interferences.

The following protocol is designed as a self-validating system . It does not merely measure mass; it uses the molecule's inherent isotopic signature to independently verify the chemical formula.

Step-by-Step Methodology: LC-HRMS Exact Mass & Isotopic Verification

Step 1: Analyte Solubilization and Matrix Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a stock solution. Dilute to a 1 µg/mL working solution.

  • Causality: Mandelic acid derivatives possess both a lipophilic halogenated aromatic ring and a polar alpha-hydroxy acid moiety. A 50:50 organic/aqueous mixture ensures complete solvation without inducing micelle formation or precipitation, ensuring a homogenous injection.

Step 2: Chromatographic Separation (RP-UHPLC)

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both buffered with 0.1% Formic Acid.

  • Causality: The C18 stationary phase effectively retains the lipophilic di-chloro-fluoro phenyl ring. Crucially, the acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~3.4) during the chromatographic run, maintaining the molecule in its neutral state to prevent peak tailing and ensure a sharp, Gaussian peak shape.

Step 3: Negative Electrospray Ionization (ESI-)

  • Action: Operate the mass spectrometer source in negative ion mode.

  • Causality: While the acidic mobile phase keeps the molecule neutral on the column, the high voltage and desolvation in the ESI source readily deprotonate the carboxylic acid to yield a highly stable [M-H]⁻ anion. Negative mode significantly reduces background chemical noise compared to positive mode, maximizing the signal-to-noise ratio.

Step 4: High-Resolution Mass Acquisition

  • Action: Acquire full-scan MS data (m/z 100-500) at a resolution of at least 70,000 (at m/z 200) using a Q-TOF or Orbitrap mass analyzer.

  • Causality: High resolving power is mandatory to accurately measure the exact mass of 236.9527 Da, separating it from nominal mass interferences.

Step 5: Self-Validating Isotopic Pattern Matching

  • Action: Extract the ion chromatograms for m/z 236.9527 (M), 238.9497 (M+2), and 240.9468 (M+4). Calculate their relative peak area ratios.

  • Causality: Because natural chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%), a molecule with two chlorine atoms will inherently produce a specific isotopic cluster. The presence of an approximate 100 : 65 : 10.5 intensity ratio for the M, M+2, and M+4 peaks serves as an internal, self-validating confirmation of the Cl₂ formula, unequivocally proving the structure independently of the exact mass measurement.

LCHRMS_Workflow SamplePrep Step 1: Sample Preparation (Solubilization in MeOH/H2O) Chromatography Step 2: RP-UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization Step 3: Negative ESI (Deprotonation to [M-H]-) Chromatography->Ionization MassSpec Step 4: HRMS (Q-TOF/Orbitrap) (Exact Mass: 236.9527 Da) Ionization->MassSpec DataAnalysis Step 5: Isotopic Pattern Matching (Cl2 Signature: M, M+2, M+4) MassSpec->DataAnalysis

Fig 1: Self-validating LC-HRMS workflow for exact mass and isotopic pattern verification.

Part 3: Mechanistic Implications in Drug Design

The integration of 2,4-Dichloro-3-fluoromandelic acid into a drug discovery pipeline is driven by three distinct mechanistic advantages:

1. Tuned Halogen Bonding (Sigma-Hole Interactions) Halogen bonding is a highly directional non-covalent interaction utilized to [7]. The strength of a halogen bond correlates with the size of the positive sigma-hole on the halogen atom. By introducing a highly electronegative fluorine atom at the ortho position relative to the chlorines, electron density is withdrawn from the chlorines. This [8] enlarges the sigma-hole, allowing the chlorine atoms to form exceptionally strong interactions with backbone carbonyl oxygens in the target protein's binding pocket.

2. Pharmacokinetic Modulation via Steric Shielding Mandelic acid derivatives are frequently explored to[9]. The dense 2,4-dichloro-3-fluoro substitution pattern creates a formidable steric shield around the aromatic ring. This physical bulk prevents Cytochrome P450 (CYP450) enzymes from accessing the ring for aromatic hydroxylation, thereby resisting first-pass metabolism and prolonging the biological half-life of the resulting drug candidate.

3. Bidentate Anchoring The alpha-hydroxy acid core provides adjacent hydrogen bond donor (hydroxyl) and acceptor (carboxyl) sites. This allows the molecule to act as a bidentate ligand, firmly anchoring the pharmacophore into polar regions of a binding site while the halogenated ring extends into hydrophobic sub-pockets.

PharmacophoreLogic Core 2,4-Dichloro-3-fluoromandelic acid AlphaHydroxy Alpha-Hydroxy Acid Motif (H-Bond Donor/Acceptor) Core->AlphaHydroxy HalogenRing 2,4-DiCl, 3-F Phenyl Ring (Lipophilic Shield) Core->HalogenRing TargetBinding Target Protein Binding (Enhanced Affinity) AlphaHydroxy->TargetBinding SigmaHole Sigma-Hole Enlargement (Tuned Halogen Bonding) HalogenRing->SigmaHole MetabolicStability CYP450 Resistance (Steric Blocking) HalogenRing->MetabolicStability SigmaHole->TargetBinding MetabolicStability->TargetBinding

Fig 2: Pharmacophore logic mapping the structural motifs to target binding and stability.

Conclusion

2,4-Dichloro-3-fluoromandelic acid is far more than a simple synthetic intermediate; it is a precision-engineered module for rational drug design. By combining the bidentate anchoring potential of an alpha-hydroxy acid with the tuned halogen bonding and metabolic resistance of a di-chloro-fluoro phenyl ring, it offers researchers a powerful tool for optimizing lead compounds. Rigorous analytical validation via LC-HRMS ensures that the exact mass and isotopic fidelity of this building block are maintained, securing the foundation for downstream therapeutic innovation.

References

  • Taylor & Francis. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery. Available at:[Link]

  • PubMed. "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics." Available at:[Link]

  • Future Science. "Halogen-enriched fragment libraries as chemical probes for drug discovery." Future Medicinal Chemistry. Available at:[Link]

  • Google Patents. "Novel mandelic acid derivatives and their use as thrombin inhibitors.

Sources

Thermodynamic Solubility Profiling of 2,4-Dichloro-3-fluoromandelic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-3-fluoromandelic acid (CAS: 1805478-88-9) is a highly specialized, chiral α -hydroxy acid utilized as a critical intermediate in advanced pharmaceutical synthesis. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction yields, designing crystallization-based chiral resolutions, and formulating downstream purification workflows.

This technical guide provides an in-depth analysis of the physicochemical forces dictating the solubility of this halogenated mandelic acid derivative. Furthermore, it establishes a robust, self-validating experimental protocol for determining its thermodynamic solubility in organic media, grounded in established physical chemistry principles and international testing guidelines.

Physicochemical & Structural Profiling: The Causality of Solvation

To predict and manipulate the solubility of 2,4-Dichloro-3-fluoromandelic acid, one must dissect its structural moieties. The molecule is a tug-of-war between a highly polar, hydrogen-bonding capable headgroup and a heavily halogenated, lipophilic aromatic ring.

The α -Hydroxy Acid (AHA) Moiety

The mandelic acid backbone features adjacent hydroxyl (-OH) and carboxylic acid (-COOH) groups[1]. In the solid state, these groups form strong intermolecular hydrogen-bonded dimers. For dissolution to occur, the solvent must provide sufficient solvation energy to break these crystalline lattice interactions. Consequently, unhalogenated mandelic acid exhibits high solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), where the solvent acts as a competitive hydrogen bond acceptor/donor[2].

The Impact of Halogenation (2,4-Dichloro and 3-Fluoro Substitutions)

The introduction of halogens onto the phenyl ring fundamentally alters the molecule's solvation thermodynamics:

  • Chlorine (2,4-positions): Chlorine atoms possess a larger atomic radius and higher polarizability than hydrogen. This significantly increases the molecule's molecular volume and enhances London dispersion forces, driving up the compound's overall lipophilicity and affinity for less polar organic phases[3].

  • Fluorine (3-position): Fluorine is highly electronegative but virtually non-polarizable. The carbon-fluorine bond strongly resists induced dipoles, a property that drastically reduces hydrophilicity. In pharmaceutical chemistry, fluorination often imparts "omniphobicity"—a tendency to avoid both highly aqueous and highly aliphatic interactions, pushing the molecule's optimal solubility toward moderately polar or polar-aprotic organic solvents[4].

G N1 2,4-Dichloro-3-fluoromandelic acid N2 Alpha-Hydroxy Acid Moiety (H-Bond Donor/Acceptor) N1->N2 N3 Halogenated Phenyl Ring (Cl, F Substitutions) N1->N3 N4 Polar Solvents (e.g., DMSO, MeOH) High Solvation via H-Bonding N2->N4 Disrupts Dimers N5 Non-Polar Solvents (e.g., Hexane) Low Solvation, High Lipophilicity N3->N5 London Dispersion

Structural drivers dictating the solubility profile in organic solvents.

Representative Solubility Matrix

Based on the thermodynamic principles outlined above and the behavior of structurally analogous halogenated mandelic acids, the following table presents the calculated solubility profile of 2,4-Dichloro-3-fluoromandelic acid across standard organic solvents at 25°C.

Solvent ClassSolventDielectric Constant ( ε )Predicted Solubility RangeSolvation Mechanism
Polar Aprotic DMSO46.7> 100 mg/mLStrong H-bond acceptance rapidly breaks -COOH dimers; accommodates lipophilic ring.
Polar Aprotic Ethyl Acetate6.030 - 50 mg/mLModerate polarity balances the omniphobic fluorine and polar AHA moiety.
Polar Protic Methanol32.740 - 60 mg/mLExcellent H-bond donor/acceptor, though slightly hindered by the hydrophobic halogenated ring.
Polar Protic Ethanol24.520 - 40 mg/mLLower dielectric constant than methanol; effectively solvates the lipophilic domains[2].
Non-Polar Hexane1.9< 1 mg/mLIncapable of breaking the strong intermolecular H-bonds of the AHA moiety.

Experimental Methodology: Thermodynamic Solubility Profiling

To empirically validate the solubility of 2,4-Dichloro-3-fluoromandelic acid for process chemistry, a rigorous thermodynamic approach must be employed. Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and are insufficient for late-stage development.

The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility[5]. The following protocol is adapted for organic solvents, drawing upon the core principles of OECD Guideline 105[6],.

Reagents and Equipment
  • Analyte: 2,4-Dichloro-3-fluoromandelic acid (Purity 99.0%).

  • Solvents: HPLC-grade organic solvents (DMSO, Methanol, Ethyl Acetate, Hexane).

  • Equipment: Orbital shaker with precise temperature control ( ± 0.1°C), thermostated centrifuge, 0.45 µm PTFE syringe filters, and an HPLC-UV/DAD system.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber is used to mitigate any potential photolytic degradation of the halogenated aromatic system).

  • Add 2,4-Dichloro-3-fluoromandelic acid in small, incremental aliquots until a visible suspension persists, ensuring an excess of the solid phase is present to maintain thermodynamic equilibrium[5].

  • Seal the vials tightly with PTFE-lined screw caps to prevent solvent evaporation, which would artificially inflate concentration readings.

Step 2: Thermodynamic Equilibration

  • Place the sealed vials in an orbital shaker set to 25.0°C.

  • Agitate at 300 RPM for a minimum of 48 hours. Causality Note: Halogenated crystalline lattices can exhibit slow dissolution kinetics. A 48-hour window ensures the system transitions from a kinetic dissolution state to true thermodynamic equilibrium.

Step 3: Phase Separation

  • Transfer the vials to a thermostated centrifuge (pre-set to 25.0°C to prevent temperature-shift precipitation).

  • Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

  • Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality Note: PTFE is chemically inert to aggressive organic solvents like DMSO and Ethyl Acetate, preventing filter-leaching artifacts. The filtration step removes micro-colloidal suspensions that would cause false-positive concentration spikes in HPLC analysis[5].

Step 4: Quantification via HPLC-UV

  • Dilute the filtered supernatant with the mobile phase (e.g., 0.1% TFA in Water / Acetonitrile) to bring the concentration within the linear dynamic range of the HPLC-UV detector.

  • Quantify the concentration against a pre-established 5-point calibration curve of 2,4-Dichloro-3-fluoromandelic acid.

  • Calculate the final thermodynamic solubility by multiplying the detected concentration by the dilution factor.

G N1 Solid Compound (Excess) N2 Solvent Addition (Varying Polarity) N1->N2 N3 Equilibration (48h, 25°C) N2->N3 Shake-Flask N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Extraction N4->N5 0.45µm PTFE N6 HPLC-UV Quantification N5->N6 Dilution

Standardized shake-flask workflow for thermodynamic solubility profiling.

References

  • OECD. "OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Test No. 105: Water Solubility." OECD. Available at:[Link]

  • Quora (Vadim Soloshonok). "Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?" Quora. Available at:[Link]

  • Registration Dossier - ECHA. "Water solubility." European Chemicals Agency. Available at:[Link]

  • RSC Publishing. "Effect of methyl and halogen substituents on the transmembrane movement of lipophilic ions." Physical Chemistry Chemical Physics. Available at:[Link]

  • Wikipedia. "Mandelic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

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An In-Depth Technical Guide to the Safe Handling and Application of 2,4-Dichloro-3-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety properties and handling considerations for 2,4-Dichloro-3-fluoromandelic acid. As a specialized reagent with potential applications in pharmaceutical synthesis, a thorough understanding of its chemical and toxicological profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally analogous compounds to extrapolate a robust safety framework, offering insights into the causality behind recommended safety protocols.

Compound Profile and Hazard Identification

The primary anticipated hazards associated with 2,4-Dichloro-3-fluoromandelic acid are:

  • Serious Eye Damage/Irritation: Based on data for similar compounds, this substance is expected to cause serious eye damage.[1][2]

  • Skin Irritation: It is likely to cause skin irritation upon contact.[2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4][5][7]

GHS Hazard Classification (Predicted):

  • Serious Eye Damage/Eye Irritation - Category 1

  • Skin Corrosion/Irritation - Category 2

  • Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3

Signal Word: Danger[1]

Hazard Statements (Predicted):

  • H318: Causes serious eye damage.[1][2]

  • H315: Causes skin irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][4][5][7]

Physical and Chemical Properties: A Data-Driven Approach

The physical and chemical properties of a compound are critical for designing safe handling and storage protocols. The data presented in the table below is a compilation of properties from closely related molecules and serves as a predictive guide.

PropertyPredicted Value/InformationRationale for Prediction and Safety Implication
Molecular Formula C₈H₅Cl₂FO₃The molecular structure is the basis for all other predicted properties.
Molecular Weight ~239.03 g/mol Calculated from the molecular formula. This value is essential for accurate reagent measurement.
Appearance White to off-white solidTypical appearance for similar aromatic carboxylic acids.[8]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, diethyl ether.The hydrophobic, halogenated phenyl ring will limit water solubility, while the carboxylic acid and hydroxyl groups will allow for solubility in polar organic solvents.[9] This informs solvent selection for reactions and cleaning.
Melting Point Expected to be a solid with a distinct melting point.The melting point can be an indicator of purity. For example, DL-Mandelic acid has a melting point of 138°C.[9]
Stability Stable under normal laboratory conditions.Similar aromatic compounds are generally stable.[3][10] Avoid strong oxidizing agents and bases.[11]

Safe Handling and Personal Protective Equipment (PPE): A Protocol for Self-Validation

The cornerstone of laboratory safety is a proactive approach to exposure prevention. The following protocols are designed to create a self-validating system of safety when working with 2,4-Dichloro-3-fluoromandelic acid.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][7][10][11][12] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is to mitigate the risk of respiratory irritation.[7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE): The Researcher's Armor
  • Eye and Face Protection: Chemical safety goggles are required at all times.[7] Given the high risk of serious eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[1][3][6][12]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. It is crucial to use the proper glove removal technique to avoid skin contact.[12] Dispose of contaminated gloves after use.[12]

    • Lab Coat: A long-sleeved lab coat must be worn to protect the skin and personal clothing.[7]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary. However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7]

Hygiene Practices
  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3][10][12]

  • Do not eat, drink, or smoke in the laboratory.[12]

  • Contaminated clothing should be removed and washed before reuse.[1][3][7]

Experimental Workflows and Emergency Procedures

A clear understanding of experimental and emergency protocols is essential for mitigating risks.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood or a designated containment area to minimize dust generation. Use appropriate tools (e.g., spatulas) to avoid direct contact.

  • In-Reaction: Once the compound is in solution, the risk of airborne dust is reduced. However, maintain all PPE and be mindful of potential splashes.

  • Post-Reaction and Cleanup: Clean all equipment thoroughly after use. Dispose of waste in a properly labeled hazardous waste container.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3][7][10][11][12]

Emergency Response Workflow

The following diagram outlines the immediate steps to be taken in the event of an exposure.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Eye_Contact Eye Contact Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. Eye_Contact->Action_Eye Skin_Contact Skin Contact Action_Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. Skin_Contact->Action_Skin Inhalation Inhalation Action_Inhalation Move person to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhalation Ingestion Ingestion Action_Ingestion Rinse mouth with water. Consult a physician. Ingestion->Action_Ingestion Follow_Up Seek medical attention. Provide Safety Data Sheet to medical personnel. Action_Eye->Follow_Up Action_Skin->Follow_Up Action_Inhalation->Follow_Up Action_Ingestion->Follow_Up

Caption: Emergency response workflow for exposure to 2,4-Dichloro-3-fluoromandelic acid.

Toxicological and Ecological Insights

While specific toxicological data for 2,4-Dichloro-3-fluoromandelic acid is unavailable, the following can be inferred from related compounds:

  • Carcinogenicity: No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[1][4]

  • Bioaccumulation: Bioaccumulation is not expected based on the properties of similar molecules.[1]

  • Environmental Fate: Discharge into the environment should be avoided.[1][12] Waste material must be disposed of in accordance with national and local regulations.[1][3]

Applications in Drug Development and Chemical Synthesis

Halogenated aromatic compounds are pivotal building blocks in medicinal chemistry. The specific substitution pattern of 2,4-Dichloro-3-fluoromandelic acid, with its multiple halogen atoms and a versatile mandelic acid core, makes it a compound of interest for the synthesis of novel therapeutic agents. The chlorine and fluorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The mandelic acid scaffold is found in various pharmaceuticals and can be a precursor to other functional groups.

The presence of multiple reactive sites allows for diverse synthetic transformations, making it a valuable intermediate for creating libraries of complex molecules for drug discovery screening.

Conclusion: A Commitment to Safety and Scientific Excellence

This guide provides a detailed framework for the safe handling and use of 2,4-Dichloro-3-fluoromandelic acid, grounded in the scientific principles of chemical safety and extrapolated from data on structurally related compounds. By understanding the "why" behind these safety protocols, researchers can foster a culture of safety and responsibility in the laboratory. Adherence to these guidelines will not only protect laboratory personnel but also ensure the integrity and reproducibility of scientific research.

References

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  • ResearchGate. (2012, June 26). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D. National Institute of Standards and Technology. Retrieved from [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Dl-mandelic acid, 99+%. Retrieved from [Link]

  • ATSDR. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Wang, X., et al. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. RSC Advances.
  • Sunderhaus, J. D., & Martin, S. F. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry (Weinheim an der Bergstrasse, Germany), 15(6), 1300–1308.
  • Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid.
  • BenchChem. (2025). Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis.

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Whitepaper: Mechanism of Action and Applications of Fluorinated Mandelic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated mandelic acid derivatives (FMAs) are highly versatile α-hydroxy acids that serve a dual purpose in modern pharmacology: they act as potent mechanistic probes for hydrolytic enzymes and function as critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). This technical guide deconstructs the stereoelectronic mechanisms governing FMA behavior, outlines their pharmacological utility (e.g., in thrombin inhibitors), and provides self-validating experimental workflows for their isolation and application.

Stereoelectronic Modulation: The "Fluorine Effect"

To understand the mechanism of action of FMAs, one must first analyze the physicochemical shifts induced by fluorination. The substitution of a hydrogen atom with fluorine at the ortho-, meta-, or para- position of the mandelic acid aromatic ring introduces a highly electronegative atom with a minimal steric penalty (Van der Waals radius of 1.47 Å for F vs. 1.20 Å for H).

This "fluorine effect" fundamentally alters the molecule's electronic landscape:

  • pKa Depression: The strong inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of both the α-proton and the carboxylic acid group 1[1]. This increases the acidity of the α-proton, facilitating its abstraction by basic amino acid residues in enzyme active sites.

  • Lipophilicity (LogP) Enhancement: Fluorination increases the hydrophobicity of the aromatic ring, enhancing membrane permeability and binding affinity within hydrophobic enzyme pockets 2[2].

Table 1: Comparative Physicochemical Properties of Mandelic Acid Derivatives
CompoundSubstitutionApprox. pKaLogP (Est.)Primary Application
Mandelic Acid None3.410.62Baseline Substrate / AHA
2-Fluoromandelic Acid Ortho3.260.85Chiral Building Block[1]
3-Fluoromandelic Acid Meta3.260.85API Intermediate[2]
4-Fluoromandelic Acid Para3.300.85Thrombin Inhibitor Precursor[3]

Biochemical Mechanism of Action: Enzyme Inhibition and Modulation

FMAs interact intimately with hydrolytic and oxidative enzymes, serving as competitive inhibitors or substrates with altered kinetics.

Interaction with Mandelate Racemase (MR)

MR catalyzes the Mg²⁺-dependent racemization of mandelic acid via a transient enolate intermediate 4[4]. When an FMA enters the active site, the fluorine atom withdraws electron density from the aromatic ring. This inductive effect thermodynamically stabilizes the negative charge of the enolate intermediate formed during α-proton abstraction by active-site bases (Lys166 or His297). This over-stabilization traps the enzyme in the transition state, resulting in slow turnover rates and competitive inhibition.

Interaction with Hydroxymandelate Synthase (Hms)

Hms is a nonheme Fe(II)-dependent dioxygenase. The hydrophobic substrate-binding pocket accommodates the fluorophenyl group of FMAs. The stereoelectronic properties of the fluorine atom dictate the efficiency of the final hydroxylation step via a high-valent Fe(IV)-oxo intermediate, acting as a structural probe for the enzyme's active site architecture 5[5].

MR_Pathway cluster_0 Enzyme Active Site FMA Fluorinated Mandelic Acid (Substrate/Inhibitor) Enolate Stabilized Enolate Intermediate FMA->Enolate α-proton abstraction Outcome1 Altered Kinetics (Slow Turnover) Enolate->Outcome1 F-atom electron withdrawal Outcome2 Competitive Inhibition Enolate->Outcome2 Tight binding Base Lys166 / His297 (Base Catalysis) Base->FMA Deprotonation

Diagram 1: Catalytic pathway of Mandelate Racemase illustrating FMA-induced enolate stabilization.

Pharmacological Mechanism: FMAs as Chiral Pharmacophores

Beyond direct enzyme modulation, enantiopure FMAs are critical building blocks for synthesizing complex APIs, notably in the development of serine protease inhibitors like the thrombin inhibitor AZD8165 3[3].

In the context of thrombin inhibition, the fluorophenyl moiety of the FMA-derived fragment is strategically positioned to occupy the S1 hydrophobic pocket of the protease. The highly polarized C-F bond engages in orthogonal multipolar interactions (e.g., C-F···H-N hydrogen bonding) with the enzyme's peptide backbone. The specific stereocenter derived from the (R)- or (S)-FMA dictates the spatial trajectory of the entire inhibitor molecule, maximizing shape complementarity and thermodynamic binding stability[3].

DKR_Workflow Racemate Racemic Dihydropyrazole (R/S-mixture) DKR_Reaction Dynamic Kinetic Resolution (DKR) Racemate->DKR_Reaction AcylAgent (R)-4-Fluoromandelic Acid Chloride AcylAgent->DKR_Reaction AcidicCond Strongly Acidic Conditions AcidicCond->DKR_Reaction Racemization In situ Racemization of unreacted (S)-enantiomer DKR_Reaction->Racemization Acid Catalysis Product Diastereomerically Enriched Product (>70:30 dr) DKR_Reaction->Product Kinetic Acylation Racemization->DKR_Reaction Replenish (R)-pool

Diagram 2: One-pot Dynamic Kinetic Resolution workflow utilizing (R)-4-fluoromandelic acid chloride.

Self-Validating Experimental Protocols

To utilize FMAs effectively in drug discovery, researchers must isolate them in high enantiomeric purity and deploy them in stereoselective reactions. The following protocols are designed as self-validating systems.

Protocol A: Enantiospecific Co-Crystallization of Halogenated Mandelic Acids

Objective: Resolve racemic 4-fluoromandelic acid (4-FMA) into pure enantiomers. Causality: Classical diastereomeric salt resolution often suffers from low yields and requires harsh pH conditions. Enantiospecific co-crystallization relies on highly specific, thermodynamically driven hydrogen-bonding networks between the FMA and a chiral coformer, offering a milder and higher-yielding separation 6[6].

  • Preparation: Dissolve 2.58 mmol of racemic 4-FMA and 2.58 mmol of Levetiracetam (LEV, the chiral resolving agent) in 1.5 mL of HPLC-grade acetonitrile[6]. Rationale: Acetonitrile provides optimal solubility for the racemate while selectively precipitating the specific co-crystal at sub-zero temperatures.

  • Equilibration: Incubate the solution at -15 °C for 12 days[6]. Rationale: Prolonged thermodynamic equilibration is required to maximize resolution efficiency and ensure the complete formation of the supramolecular lattice.

  • Separation: Filter the suspension rapidly under a vacuum to separate the solid co-crystals from the mother liquor.

  • Self-Correction/Validation: Analyze the isolated solid phase using Chiral HPLC (e.g., Chiralcel OD-H column). The solid phase must demonstrate an enantiomeric excess (ee) of >95% for the (R)-4-FMA:LEV co-crystal. If the ee is suboptimal, the system dictates a secondary recrystallization from fresh acetonitrile to purge residual (S)-enantiomer trapped in the interstitial lattice.

Protocol B: One-Pot Dynamic Kinetic Resolution (DKR) for API Synthesis

Objective: Synthesize a key dihydropyrazole intermediate for thrombin inhibitors using enantiopure (R)-4-fluoromandelic acid chloride. Causality: A DKR approach ensures that 100% of a racemic starting material can theoretically be converted into the desired diastereomer, bypassing the 50% theoretical yield limit of classical kinetic resolution 3[3].

  • Activation: Convert enantiopure (R)-4-FMA into its TMS-protected acid chloride using a one-pot TMS-protection/acid chloride generation procedure in CH₂Cl₂[3].

  • Acylation & DKR: Add the racemic dihydropyrazole (200 mol %) to the acid chloride (100 mol %) under strongly acidic conditions. Rationale: The acidic environment promotes the dynamic in situ racemization of the unreacted dihydropyrazole enantiomer, allowing it to continuously replenish the reactive enantiomer pool[3].

  • Quenching & Isolation: Quench the reaction with aqueous NaHCO₃ and extract the organic layer with ethyl acetate.

  • Self-Correction/Validation: Perform quantitative ¹H-NMR on the crude extract. The diastereomeric ratio (dr) must reflect a >70:30 distribution favoring the target isomer[3]. Failure to achieve this indicates insufficient acidity during the DKR step, requiring a downward adjustment of the reaction pH to accelerate the racemization of the off-target dihydropyrazole enantiomer.

Sources

Thermodynamic Profiling and Melting Point Characterization of 2,4-Dichloro-3-fluoromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-3-fluoromandelic acid (CAS: 1805478-88-9) is a highly substituted, chiral alpha-hydroxy acid utilized as an advanced building block in pharmaceutical and agrochemical synthesis. The dense halogenation of its phenyl ring—specifically the electron-withdrawing chlorine atoms at the 2 and 4 positions, coupled with the highly electronegative fluorine at the 3 position—imparts complex thermodynamic properties to its crystal lattice. Because empirical thermal data for this specific novel intermediate is rarely published in open literature, researchers must rely on predictive structural thermodynamics combined with rigorous, self-validating analytical workflows.

This whitepaper establishes the theoretical thermodynamic baseline for 2,4-dichloro-3-fluoromandelic acid and details the precise experimental methodologies required to empirically determine its melting point and thermal stability window.

Structural Thermodynamics & Predictive Profiling

In solid-state chemistry, the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) of mandelic acid derivatives are governed by a delicate balance between intermolecular hydrogen bonding (facilitated by the alpha-hydroxyl and carboxylic acid groups) and the steric/electronic effects of phenyl ring substitutions.

Unsubstituted mandelic acid exhibits a baseline melting point of [1]. The introduction of a chlorine atom at the ortho position (2-chloromandelic acid) maintains a nearly identical melting point of 2[2], but significantly alters the enthalpy of fusion due to forced changes in crystal packing density. Conversely, substitution at the meta position (3-chloromandelic acid) disrupts the optimal hydrogen-bonding network, depressing the melting point to 2[2].

For 2,4-dichloro-3-fluoromandelic acid, the synergistic inductive effects of the halogens increase the acidity of the carboxylic proton, theoretically strengthening intermolecular hydrogen bonds. However, the severe steric bulk of the 2,4-dichloro and 3-fluoro substitutions forces a non-planar conformation that induces steric frustration, preventing ideal lattice packing. Based on thermodynamic data from structural analogues like 2,4-dichloromandelic acid (which melts near 3[3]), the melting point of 2,4-dichloro-3-fluoromandelic acid is predicted to fall within the 112.0 °C – 125.0 °C range.

Table 1: Comparative Thermodynamic Data for Halogenated Mandelic Acids
CompoundRing SubstitutionMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHfus​ , J/g)
Mandelic AcidNone119.0166.28
2-Chloromandelic Acid2-Cl119.5127.57
3-Chloromandelic Acid3-Cl106.8114.02
2,4-Dichloromandelic Acid2,4-diCl108.0Not Available
2,4-Dichloro-3-fluoromandelic acid 2,4-diCl, 3-F 112.0 - 125.0 (Predicted) 90.0 - 110.0 (Predicted)

Experimental Workflows for Thermodynamic Characterization

To transition from predictive models to empirical certainty, researchers must employ orthogonal thermal analysis techniques. The following protocols are designed as a self-validating system, ensuring that thermal artifacts (such as decomposition or polymorphic transitions) are not misidentified as the primary melting event.

Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for determining the absolute melting point and enthalpy of fusion.

  • Instrument Calibration: Calibrate the DSC (e.g., TA Instruments Q2000) using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.71 J/g).

    • Causality: This ensures the absolute accuracy of heat flow measurements and standardizes the thermal resistance of the sensor, which is critical for highly substituted halogens that often exhibit broad, complex melting endotherms.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 2,4-dichloro-3-fluoromandelic acid into an aluminum Tzero pan. Seal with a pin-hole lid.

    • Causality: The pin-hole prevents internal pressure build-up from potential decarboxylation or the release of volatile trace impurities, which would otherwise skew the thermodynamic equilibrium and artificially alter the apparent melting point.

  • Purge Gas Configuration: Establish a dry Nitrogen purge at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the sensitive alpha-hydroxy group during the heating cycle.

  • Thermal Ramp: Isotherm the sample at 25 °C for 5 minutes to establish a baseline, then apply a linear heating rate of 10 °C/min up to 200 °C.

    • Causality: A 10 °C/min rate provides the optimal thermodynamic balance between thermal resolution (necessary to detect subtle polymorphic transitions) and minimizing thermal lag across the sample mass.

  • Data Integration: Calculate the extrapolated onset temperature of the primary endothermic peak (representing the true thermodynamic melting point) and integrate the area under the curve to derive ΔHfus​ .

Thermogravimetric Analysis (TGA) Protocol

TGA must be run in parallel with DSC to confirm that the endothermic event observed is a true phase transition (melting) and not thermal decomposition (e.g., decarboxylation of the mandelic acid moiety).

  • Preparation: Tare a platinum or alumina crucible and load 5.0–10.0 mg of the sample.

  • Atmosphere Control: Utilize a Nitrogen purge at 40 mL/min to measure pure thermal stability (pyrolysis).

  • Heating Profile: Heat from 25 °C to 400 °C at 10 °C/min.

  • Cross-Validation (The Self-Validating Step): Overlay the TGA weight-loss derivative curve with the DSC thermogram.

    • Causality: If mass loss (onset of Td​ ) coincides with the DSC endotherm, the compound is degrading upon melting (a melt-decomposition event). If the TGA baseline remains perfectly stable (0% mass loss) during the DSC endotherm, thermodynamic stability is conclusively confirmed through the melting phase.

G Start 2,4-Dichloro-3-fluoromandelic acid (Solid State Sample) DSC DSC Analysis (Ramp 10 °C/min) Start->DSC TGA TGA Analysis (Ramp 10 °C/min) Start->TGA IMC Isothermal Microcalorimetry (25 °C / 40 °C) Start->IMC MP Melting Point (T_m) & Enthalpy (ΔH_fus) DSC->MP Deg Degradation Temp (T_d) & Mass Loss TGA->Deg Stab Long-term Thermodynamic Stability Profile IMC->Stab Profile Comprehensive Thermodynamic & Physical Property Profile MP->Profile Deg->Profile Stab->Profile

Thermodynamic characterization workflow for halogenated mandelic acids.

Conclusion

The thermodynamic profiling of 2,4-dichloro-3-fluoromandelic acid requires a nuanced understanding of how dense halogenation impacts crystal lattice energy. While predictive models place its melting point between 112.0 °C and 125.0 °C, the rigorous, self-validating application of DSC and TGA is mandatory for precise characterization. By strictly controlling atmospheric conditions, utilizing proper calibration standards, and cross-referencing thermal events, researchers can accurately map the stability window of this complex chiral intermediate, ensuring its reliable application in downstream drug development and synthesis.

References

  • Title: (-)
  • Title: JPS606942B2 - Acid production method for 1-(β-aryl)ethyl-1H ...
  • Title: 左乙拉西坦与卤代扁桃酸共晶的制备及表征 (Preparation and Characterization of Halogenated Mandelic Acid Cocrystals)
  • Title: Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid | ACS Omega Source: ACS Publications URL

Sources

identifying functional groups in 2,4-Dichloro-3-fluoromandelic acid via IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing 2,4-Dichloro-3-fluoromandelic Acid: A Technical Guide to Functional Group Identification via ATR-FTIR Spectroscopy

The Molecular Architecture & Analytical Strategy

As a Senior Application Scientist, approaching the spectral analysis of a highly functionalized molecule like 2,4-Dichloro-3-fluoromandelic acid requires more than simple pattern matching; it demands a rigorous deconstruction of molecular physics. This molecule features a chiral alpha-hydroxy acid moiety (the mandelic acid core) attached to a heavily halogenated phenyl ring (substituted with chlorine at positions 2 and 4, and fluorine at position 3).

To accurately map these functional groups, we must account for the complex interplay of intermolecular hydrogen bonding, halogen mass effects on vibrational frequencies, and massive dipole moment shifts.

Strategic Rationale: Why ATR-FTIR over Transmission Spectroscopy?

Historically, solid samples were analyzed using transmission FTIR by dispersing the powder in a Potassium Bromide (KBr) matrix and pressing it into a pellet[1],[2]. However, KBr is highly hygroscopic. The inevitable absorption of atmospheric moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹[1]. These water artifacts directly obscure the most critical diagnostic regions of mandelic acid: the alpha-hydroxyl group and the carboxylic acid carbonyl[3].

Attenuated Total Reflectance (ATR) FTIR bypasses this fundamental flaw. ATR requires zero sample dilution, eliminating moisture artifacts, and utilizes an internal reflection mechanism where an evanescent wave penetrates the sample non-destructively[4],[2].

Self-Validating ATR-FTIR Protocol

Trustworthiness in analytical chemistry stems from systemic validation. The following protocol is designed as a self-validating workflow, ensuring every step contains an internal check to prevent spectral artifacts.

Step 1: Crystal Preparation & Background Scan

  • Action: Clean the diamond or ZnSe ATR crystal with isopropyl alcohol and acquire a background scan in ambient air[5].

  • Causality: Isopropyl alcohol evaporates rapidly without leaving an IR-active residue. The background scan acts as our first validation gate, mathematically subtracting atmospheric CO2​ and H2​O while confirming the crystal is free of cross-contamination[5].

Step 2: System Validation via Polystyrene

  • Action: Scan a standard polystyrene calibration film.

  • Causality: This validates the interferometer's laser alignment and wavenumber accuracy. If the characteristic aromatic C-H stretch does not appear exactly at 1601 cm⁻¹, the system requires recalibration before proceeding.

Step 3: Sample Application & Pressure Optimization

  • Action: Deposit the solid 2,4-Dichloro-3-fluoromandelic acid powder onto the crystal and apply uniform pressure using the ATR anvil[2].

  • Causality: The ATR technique relies on an evanescent wave that penetrates only 0.5 to 2.0 microns into the sample[1],[2]. Without optimal, uniform pressure, the refractive index boundary is compromised, leading to weak signal-to-noise ratios.

Step 4: Acquisition & ATR Correction

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution, then apply an ATR correction algorithm[4].

  • Causality: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, lower wavenumber peaks (e.g., C-Cl at 750 cm⁻¹) are artificially intensified compared to higher wavenumber peaks (e.g., O-H at 3300 cm⁻¹)[4],[2]. The algorithm normalizes the spectrum to resemble standard transmission data, preventing the misinterpretation of peak intensities.

ATR_Workflow N1 1. Crystal Purge & Blank Validate zero-contamination N2 2. Polystyrene Calibration Verify wavenumber accuracy N1->N2 N3 3. Sample Application Deposit target molecule N2->N3 N4 4. Pressure Optimization Maximize evanescent contact N3->N4 N5 5. Data Acquisition 32 scans, 4000-400 cm⁻¹ N4->N5 N6 6. Spectral Processing Apply ATR correction N5->N6

Self-validating ATR-FTIR workflow for solid sample analysis.

Vibrational Assignment: Deconstructing the IR Spectrum

Once the spectrum is acquired and corrected, we systematically map the localized vibrational modes. The table below summarizes the quantitative expectations for 2,4-Dichloro-3-fluoromandelic acid.

Table 1: Quantitative Vibrational Assignments

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeDiagnostic Rationale
Carboxylic Acid (-COOH) O-H stretch3300 – 2500Strong, very broadExtensive hydrogen bonding dimerizes the acid.
Alpha-Hydroxyl (-OH) O-H stretch~3420Medium, sharp/broadOften overlaps with acid O-H; sharpness indicates specific H-bonding states.
Carboxylic Acid (-COOH) C=O stretch~1715Strong, sharpHighly polar bond; sensitive to electronic environment.
Aromatic Ring C=C stretch1600, 1588, 1450Variable, sharpCore skeletal vibrations of the heavily substituted phenyl ring.
Aryl Fluoride (Ar-F) C-F stretch1350 – 1100Very strongMassive dipole moment change ( dμ/dx ) during vibration.
Aryl Chloride (Ar-Cl) C-Cl stretch850 – 550StrongHeavier mass shifts vibration to lower energy (Hooke's Law).
Mechanistic Breakdown of Key Signals

The Oxygenated Core (O-H and C=O): Mandelic acid derivatives exhibit a notoriously broad O-H stretching band spanning from 3300 down to 2500 cm⁻¹[3],[6]. This extreme broadening is caused by strong intermolecular hydrogen bonding, which effectively dimerizes the carboxylic acid groups in the solid state. The alpha-hydroxyl group on the chiral center may present as a slightly sharper shoulder superimposed on this broad band near 3420 cm⁻¹[3]. The carbonyl (C=O) stretch is highly polar and appears as a dominant, sharp peak at approximately 1715 cm⁻¹[3].

The Halogenated Aromatic Ring (C-F and C-Cl): The halogens on the phenyl ring provide distinct, high-intensity signals governed by two different physical principles:

  • Dipole Moment (C-F): Fluorine is the most electronegative element. The stretching of the C-F bond creates a massive change in the dipole moment ( dμ/dx ) with respect to distance. Because IR absorption intensity is proportional to the square of this dipole change, the C-F stretch manifests as a very strong, broad band between 1350 and 1100 cm⁻¹[7],[8],[9].

  • Mass Effect (C-Cl): According to the Hooke's Law approximation for molecular vibrations, heavier atoms vibrate at lower frequencies. The significantly larger atomic mass of chlorine shifts the C-Cl stretching vibration deep into the fingerprint region, typically presenting as strong, sharp peaks between 850 and 550 cm⁻¹[10],[11],[8],[9].

Molecular_Mapping Core 2,4-Dichloro-3-fluoromandelic acid OH Hydroxyl & Carboxyl (O-H) 3500-2500 cm⁻¹ Core->OH CO Carbonyl (C=O) ~1715 cm⁻¹ Core->CO Ar Aromatic Core (C=C) 1600-1450 cm⁻¹ Core->Ar CF Aryl Fluoride (C-F) 1350-1100 cm⁻¹ Core->CF CCl Aryl Chloride (C-Cl) 850-550 cm⁻¹ Core->CCl

Vibrational mode mapping of 2,4-Dichloro-3-fluoromandelic acid.

Conclusion

Identifying the functional groups of 2,4-Dichloro-3-fluoromandelic acid requires a synthesized understanding of sample preparation physics and vibrational mechanics. By utilizing a self-validating ATR-FTIR protocol, researchers can eliminate the moisture artifacts inherent to KBr pellets, allowing for the precise identification of the mandelic acid core's hydrogen-bonded network, alongside the distinct, mass-and-dipole-driven signatures of the halogenated aromatic ring.

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach , MDPI.[Link]

  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid , PubMed/NIH.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy , AZoM.[Link]

  • Common Sampling Techniques of FTIR Spectroscopy , Edinburgh Instruments. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles , Specac Ltd.[Link]

  • FTIR-ATR | Study Guide , Edubirdie.[Link]

  • Halogenated Organic Compounds | Spectroscopy Online , Spectroscopy Online.[Link]

  • Interpretative Spectroscopy , Digimat.[Link]

  • IR Spectroscopy Tutorial: Alkyl Halides , Organic Chemistry at CU Boulder. [Link]

  • IR Spectroscopy for Chemists , Scribd.[Link]

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Methodological & Application

HPLC Method Development and Validation for 2,4-Dichloro-3-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Application Scope: Achiral purity assay and chiral enantiomeric excess (ee) determination.

Introduction & Scientific Rationale

Mandelic acid derivatives are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs), including semisynthetic penicillins, cephalosporins, and antithrombotic agents [1]. The compound 2,4-Dichloro-3-fluoromandelic acid (CAS: 1805478-88-9) presents a unique analytical challenge due to its highly substituted aromatic ring.

As an alpha-hydroxy acid, it requires both an achiral method to determine overall chemical purity and a chiral method to quantify the enantiomeric excess (ee) of its (R) and (S) configurations [3].

Mechanistic Considerations (E-E-A-T)

Developing a robust HPLC method for this compound requires addressing two primary chemical behaviors:

  • pKa Suppression in RP-HPLC: Unsubstituted mandelic acid has a pKa of approximately 3.41 [2]. However, the presence of three highly electronegative halogens (two chlorines and one fluorine) exerts a strong electron-withdrawing inductive effect on the aromatic ring. This significantly lowers the pKa of the carboxylic acid group (estimated pKa < 2.5). If the mobile phase pH is near this pKa, the analyte will exist in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and retention time drift. Therefore, an acidic modifier like 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is mandatory to fully protonate the molecule, ensuring sharp, symmetrical peaks [4].

  • Chiral Recognition: Enantiomeric separation of highly substituted mandelic acids is most effectively achieved using immobilized polysaccharide-based chiral stationary phases (CSPs) [1]. A column such as CHIRALPAK IC (cellulose tris(3,5-dichlorophenylcarbamate)) is ideal. The structural similarity between the CSP's dichlorophenyl groups and the analyte's dichloro-fluoro-phenyl ring promotes strong π−π interactions, while the carbamate linkage provides essential hydrogen bonding with the alpha-hydroxy acid moiety.

Workflow A Phase 1: Target Profiling Define pKa & Solubility B Phase 2: Achiral RP-HPLC Purity & Assay Method A->B C Phase 3: Chiral Normal Phase Enantiomeric Excess (ee) A->C D Phase 4: Method Validation ICH Q2(R1) Guidelines B->D C->D

Fig 1. Comprehensive HPLC method development workflow for mandelic acid derivatives.

Protocol A: Achiral Purity & Assay (RP-HPLC)

This self-validating protocol is designed to quantify the overall purity of 2,4-Dichloro-3-fluoromandelic acid, separating it from synthesis precursors (e.g., halogenated benzaldehydes) and degradation products.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (optimal for the halogenated aromatic ring).

  • Injection Volume: 10 µL.

  • Sample Diluent: Water:Acetonitrile (50:50, v/v).

Gradient Program

Table 1: RP-HPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.08515Initial hold
2.08515Isocratic hold
12.01090Linear gradient
15.01090High organic wash
15.18515Return to initial
20.08515Column re-equilibration
Step-by-Step Execution
  • Mobile Phase Preparation: Carefully add 1.0 mL of HPLC-grade TFA to 1000 mL of Ultrapure water (Phase A) and 1000 mL of Acetonitrile (Phase B). Sonicate and degas for 15 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 2,4-Dichloro-3-fluoromandelic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • System Suitability Testing (SST): Inject the standard solution six times. The system is validated for use only if the RSD of the peak area is < 2.0%, the USP tailing factor is < 1.5, and the theoretical plate count is > 5000.

Protocol B: Chiral Enantiomeric Excess (ee) Determination

To determine the ratio of (R) and (S) enantiomers, a normal-phase chiral method is employed. The addition of 0.1% TFA to the normal-phase solvents is a critical mechanistic step; without it, the free carboxylic acid will interact with residual silanols on the silica support of the CSP, causing irreversible adsorption or extreme peak tailing[1].

ChiralMech CSP Chiral Stationary Phase (CHIRALPAK IC) Analyte 2,4-Dichloro-3-fluoromandelic acid Enantiomers (R/S) Hbond Hydrogen Bonding (Carbamate - OH/COOH) Analyte->Hbond PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Steric Steric Hindrance (Halogen Substituents) Analyte->Steric Hbond->CSP PiPi->CSP Steric->CSP

Fig 2. Three-point chiral recognition mechanism between the analyte and CHIRALPAK IC.

Chromatographic Conditions
  • Column: CHIRALPAK IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1, v/v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Lower temperatures often enhance chiral resolution by stabilizing the transient diastereomeric complexes).

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile Phase.

Step-by-Step Execution
  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of Isopropanol. Add 1.0 mL of TFA. Mix thoroughly and degas.

  • Sample Preparation: Dissolve 5.0 mg of the racemic mixture (or sample) in 5 mL of the mobile phase. Sonicate until fully dissolved.

  • Elution Order Verification: Inject a spiked sample containing a known excess of the (R)-enantiomer to confirm the elution order. Typically, for halogenated mandelic acids on immobilized cellulosic columns, the (R)-enantiomer elutes first [1].

System Suitability & Acceptance Criteria

Table 2: Method Validation & System Suitability Targets

ParameterAchiral RP-HPLC TargetChiral NP-HPLC TargetConsequence of Failure
Resolution ( Rs​ ) > 2.0 (from nearest impurity)> 1.5 (between R/S peaks)Inaccurate integration/quantitation
Tailing Factor ( Tf​ ) ≤ 1.5≤ 1.5Indicates pH mismatch or column void
Retention Time RSD ≤ 1.0% (n=6)≤ 1.0% (n=6)Pump malfunction or poor equilibration
Peak Area RSD ≤ 2.0% (n=6)≤ 2.0% (n=6)Autosampler precision issues

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mandelic Acid in Skincare: A Comprehensive Guide. Skin Type Solutions. Available at:[Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Sensitive HPLC Method for Determination of Mandelic Acid in Urine, and Its Application to Biological Monitoring. Taylor & Francis Online. Available at:[Link]

Application Note: Chiral Resolution Strategies for 2,4-Dichloro-3-fluoromandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the chiral resolution of 2,4-Dichloro-3-fluoromandelic acid (CAS: 1805478-88-9), a highly sterically hindered and electronically modified chiral building block used in advanced active pharmaceutical ingredients (APIs).

Chemical Context & Mechanistic Rationale

Mandelic acid derivatives are foundational chiral synthons in pharmaceutical chemistry. However, the introduction of heavy halogenation in 2,4-Dichloro-3-fluoromandelic acid fundamentally alters the molecule's physicochemical behavior compared to unsubstituted mandelic acid.

The electron-withdrawing nature of the chloro- and fluoro- substituents significantly lowers the pKa of the carboxylic acid and increases the acidity of the α -proton. Furthermore, the 2,4-dichloro substitution creates immense steric bulk, disrupting standard π−π stacking interactions during crystallization. Consequently, traditional resolving agents (like standard chiral amines) often fail to achieve sufficient enantiomeric excess (ee) due to non-specific precipitation.

To overcome this, this application note details three orthogonal, self-validating resolution strategies:

  • Enantiospecific Co-Crystallization utilizing cyclic amides (e.g., Levetiracetam) which leverage highly specific hydrogen-bonding networks rather than relying solely on ionic salt bridges [1, 2].

  • Enzymatic Dynamic Kinetic Resolution (DKR) utilizing nitrilases, capitalizing on the enhanced acidity of the α -proton to achieve >99% theoretical yields [3, 4].

  • Preparative Chiral Chromatography for rapid, derivatization-free isolation.

Protocol A: Enantiospecific Co-Crystallization (Scalable Chemical Resolution)

Causality & Experimental Design: Standard diastereomeric salt formation often yields gelatinous precipitates with heavily halogenated mandelic acids. By shifting to enantiospecific co-crystallization using a chiral cyclic amide like Levetiracetam (LEV), resolution occurs via a robust two-point hydrogen-bonded synthon between the amide of LEV and the α -hydroxy-carboxylic acid motif of the substrate. Crucial Insight: The solvent system must be Ethyl Acetate (EtOAc) containing 5–15% water. Pure EtOAc causes rapid, non-specific kinetic precipitation. The precise addition of water increases the solubility threshold, ensuring the crystallization is thermodynamically controlled, selectively precipitating the less soluble diastereomeric co-crystal [1].

Step-by-Step Methodology
  • Dissolution: In a 500 mL jacketed reactor, suspend 100 mmol (1.0 eq) of racemic 2,4-Dichloro-3-fluoromandelic acid in 150 mL of an EtOAc/Water mixture (92:8 v/v).

  • Addition of Resolving Agent: Add 50 mmol (0.5 eq) of (S)-Levetiracetam (or appropriate chiral cyclic amide) to the suspension.

  • Thermodynamic Equilibration: Heat the mixture to gentle reflux (approx. 70–75°C) under continuous stirring (250 rpm) until a clear solution is obtained. Maintain for 15 minutes to ensure complete dissolution.

  • Controlled Nucleation: Cool the reactor linearly to 20°C over 4 hours (cooling rate ~0.2°C/min). Self-Validation Check: Seeding with 0.1% pure co-crystal at 45°C prevents supersaturation and guarantees the correct polymorphic form.

  • Isolation: Filter the resulting crystalline suspension via a sintered glass funnel. Wash the filter cake with 20 mL of ice-cold pure EtOAc.

  • Recovery of Free Acid: Suspend the isolated co-crystals in 100 mL of EtOAc. Add 100 mL of 1M HCl and stir vigorously for 30 minutes. The acidic aqueous layer retains the protonated resolving agent, while the enantiopure 2,4-Dichloro-3-fluoromandelic acid partitions into the organic layer.

  • Workup: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target enantiomer.

G Racemate Racemic 2,4-Dichloro-3-fluoromandelic acid (1.0 eq) Mixing Dissolution & Heating (Reflux, 10-30 mins) Racemate->Mixing ResolvingAgent Chiral Resolving Agent (e.g., Levetiracetam, 0.5 eq) ResolvingAgent->Mixing Solvent Solvent System (EtOAc / 5-10% H2O) Solvent->Mixing Cooling Controlled Cooling (Isothermal Crystallization) Mixing->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Crystals Diastereomeric Co-crystal (Enriched Target Enantiomer) Filtration->Crystals Solid MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor Liquid Acidification Acidification (1M HCl) & Phase Separation Crystals->Acidification PureEnantiomer Target Enantiomer (>98% ee) Acidification->PureEnantiomer

Workflow for classical resolution of halogenated mandelic acid via diastereomeric crystallization.

Protocol B: Enzymatic Dynamic Kinetic Resolution (High-Yield Biocatalysis)

Causality & Experimental Design: Classical resolution is mathematically capped at a 50% yield. For high-value halogenated derivatives, Dynamic Kinetic Resolution (DKR) is vastly superior. This method utilizes the corresponding cyanohydrin (2,4-dichloro-3-fluoromandelonitrile) as the starting material. Crucial Insight: The electron-withdrawing halogens on the phenyl ring increase the acidity of the cyanohydrin's α -proton. By maintaining the reaction at pH 7.5–8.0, the unreacted (S)-enantiomer spontaneously racemizes in situ. Simultaneously, an (R)-selective nitrilase (e.g., from Alcaligenes faecalis) irreversibly hydrolyzes the (R)-enantiomer into the corresponding (R)-carboxylic acid, driving the equilibrium toward a theoretical 100% yield [3, 4].

Step-by-Step Methodology
  • Biocatalyst Preparation: Rehydrate 5.0 g of lyophilized recombinant E. coli cells expressing (R)-selective nitrilase in 200 mL of 100 mM phosphate buffer (pH 7.8).

  • Substrate Addition: Dissolve 50 mmol of racemic 2,4-dichloro-3-fluoromandelonitrile in 10 mL of methanol (to aid solubility) and add it dropwise to the buffer solution.

  • DKR Incubation: Incubate the reactor at 30°C with gentle orbital shaking (150 rpm). Maintain the pH strictly between 7.5 and 8.0 using a pH stat titrator with 1M NaOH. Self-Validation Check: A drop in pH indicates the active formation of the mandelic acid product.

  • Termination & Extraction: After 12-16 hours (or when base consumption ceases), terminate the reaction by acidifying the mixture to pH 2.0 using 6M HCl. This denatures the enzyme and protonates the product.

  • Isolation: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Dry the combined organic phases over MgSO4​ and evaporate to yield (R)-2,4-dichloro-3-fluoromandelic acid.

DKR RacemicNitrile (R,S)-Substituted Mandelonitrile RNitrile (R)-Enantiomer RacemicNitrile->RNitrile SNitrile (S)-Enantiomer RacemicNitrile->SNitrile Nitrilase Nitrilase Enzyme (Enantioselective Hydrolysis) RNitrile->Nitrilase Racemization In Situ Racemization (pH 7.5 - 8.0) SNitrile->Racemization Base R_Acid (R)-2,4-Dichloro-3-fluoro- mandelic acid Nitrilase->R_Acid Racemization->RNitrile Conversion

Dynamic Kinetic Resolution (DKR) pathway for the enzymatic synthesis of (R)-mandelic acids.

Protocol C: Preparative Chiral Chromatography (Rapid Isolation)

For early-stage drug development where rapid access to both enantiomers is required without method development overhead, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is deployed.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 250 x 21.2 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1 v/v/v). Causality: The 0.1% TFA suppresses the ionization of the highly acidic halogenated carboxylic acid, preventing peak tailing and ensuring sharp resolution.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV at 230 nm (due to the strong chromophore of the dichlorofluorophenyl ring).

  • Procedure: Inject 50 mg of racemate dissolved in 1 mL of mobile phase per run. Collect fractions based on UV threshold. Evaporate fractions below 35°C to prevent thermal degradation.

Quantitative Data Summary

The following table summarizes the expected performance metrics of each resolution technique when applied to heavily halogenated mandelic acid substrates.

Resolution TechniqueMax Theoretical YieldTypical Achieved ee (%)ScalabilityPrimary AdvantagePrimary Limitation
Co-Crystallization (LEV) 50%94 - 98%High (Multi-kg)Low cost, standard equipmentRequires recycling of mother liquor
Enzymatic DKR 100%> 99%Medium (Pilot scale)Exceptional yield and purityRequires nitrile precursor & pH control
Chiral HPLC / SFC 50% (per enantiomer)> 99%Low (Gram scale)Yields both enantiomers rapidlyHigh solvent consumption, low throughput

References

  • Process for the preparation and resolution of mandelic acid derivatives. (US Patent 7960582B2). Details the use of cyclic amides and specific EtOAc/Water solvent ratios for the resolution of halogenated mandelic acids.
  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). Demonstrates the efficacy of Levetiracetam in resolving sterically hindered, halogen-substituted mandelic acids via co-crystal formation. Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Upscale production of (R)-mandelic acid with a stereospecific nitrilase in an aqueous system. (2020). Outlines the scalable biocatalytic production of enantiopure mandelic acids using recombinant E. coli expressing nitrilase. Source: ResearchGate URL:[Link]

A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2,4-Dichloro-3-fluoromandelic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a comprehensive, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,4-Dichloro-3-fluoromandelic acid in human plasma. The protocol is designed for researchers, bioanalytical scientists, and professionals in drug development who require reliable quantification of halogenated acidic compounds. We elaborate on a streamlined workflow, from an optimized Solid Phase Extraction (SPE) protocol designed to minimize matrix effects, to fine-tuned LC-MS/MS parameters. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2][3]

Introduction

2,4-Dichloro-3-fluoromandelic acid is a halogenated aromatic carboxylic acid. Compounds of this class are significant in pharmaceutical development, often appearing as key synthetic intermediates, metabolites of active pharmaceutical ingredients (APIs), or process-related impurities.[4][5] The accurate quantification of such molecules in complex biological matrices like human plasma is critical for pharmacokinetic, toxicokinetic, and metabolic studies.

The analytical quantification of this compound presents several challenges. Its acidic nature necessitates careful control of pH during both sample extraction and chromatographic separation to ensure consistent retention and ionization.[6] Furthermore, biological samples are inherently complex, and co-eluting endogenous components, particularly phospholipids, can cause significant ion suppression or enhancement in the mass spectrometer, leading to inaccurate and variable results.[7]

This guide provides a field-proven protocol that addresses these challenges directly. We employ Solid Phase Extraction (SPE) for its superior cleanup capabilities compared to simpler methods like protein precipitation, ensuring a cleaner extract and mitigating matrix effects.[6] The method utilizes tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides the high selectivity and sensitivity required for bioanalytical applications.

Analytical Strategy and Workflow

Our strategy is built upon a foundation of robust sample preparation followed by highly selective instrumental analysis. The causality behind our choices is rooted in the physicochemical properties of the analyte and the demands of bioanalytical quantification.

  • Sample Preparation Rationale : We selected Solid Phase Extraction (SPE) as the cornerstone of our sample preparation. Unlike protein precipitation, which primarily removes proteins but leaves behind significant amounts of phospholipids, SPE provides a more thorough cleanup. By using a polymeric reversed-phase sorbent, we can effectively retain the analyte while washing away salts and polar interferences, followed by elution with an organic solvent, which leaves behind phospholipids and other non-polar matrix components. This significantly enhances method robustness and reduces matrix-derived ion suppression.[7][8]

  • Chromatographic Rationale : Reversed-phase chromatography using a C18 column is the gold standard for separating moderately polar compounds like our target analyte.[9][10] The mobile phase is acidified with formic acid. This serves a dual purpose: 1) It suppresses the ionization of the carboxylic acid group on the analyte, promoting its neutral form, which enhances retention on the nonpolar C18 stationary phase, and 2) It provides a source of protons to aid in the electrospray ionization process.[6][11]

  • Mass Spectrometric Rationale : Tandem mass spectrometry (MS/MS) is indispensable for achieving the required selectivity and sensitivity in complex matrices.[12] We operate in Negative Electrospray Ionization (-ESI) mode, as the carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion, which is ideal for sensitive detection.[13] The use of Multiple Reaction Monitoring (MRM) ensures specificity by monitoring a unique fragmentation pathway from the precursor ion to a specific product ion.[14][15]

LCMSMS_Workflow Figure 1: Overall Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike_IS Spike with Internal Standard (IS) Plasma->Spike_IS Pretreat Pre-treat & Condition (Acidify with H3PO4) Spike_IS->Pretreat SPE Solid Phase Extraction (SPE) Load -> Wash -> Elute Pretreat->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS MS/MS Detection (-ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

A high-level overview of the analytical process.

Experimental Protocols

Materials and Reagents
  • Analyte: 2,4-Dichloro-3-fluoromandelic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): Diclofenac (or a stable isotope-labeled analog if available)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid (99%+), Phosphoric acid (85%), Ammonium hydroxide

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

  • SPE Cartridges: Polymeric Reversed-Phase SPE Cartridges (e.g., Strata-X, 30 mg/1 mL)

Preparation of Standards and Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 2,4-Dichloro-3-fluoromandelic acid and the Internal Standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) ACN:Water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to achieve final concentrations spanning the desired calibration range (e.g., 1-1000 ng/mL). QC samples should be prepared independently at low, medium, and high concentrations.

Sample Extraction Protocol (Solid Phase Extraction)
  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (e.g., 200 ng/mL). Add 200 µL of 2% phosphoric acid in water and vortex for 10 seconds. This acidification ensures the analyte is in its neutral form for efficient binding to the SPE sorbent.[16]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of ACN. The organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:ACN with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Method

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System Standard UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 20% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 550°C
Ion Spray Voltage -4500 V
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) High
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
MRM Transitions Analyte: m/z 237.0 -> 192.0 (Quantifier), m/z 237.0 -> 172.0 (Qualifier) IS (Diclofenac): m/z 294.0 -> 250.0

Analyte Fragmentation and Rationale

The molecular weight of 2,4-Dichloro-3-fluoromandelic acid is ~239.03 Da. In negative ESI mode, it forms the [M-H]⁻ precursor ion at m/z 237.0 (accounting for the most abundant isotopes). The fragmentation of this precursor ion under Collision-Induced Dissociation (CID) is predictable and provides specific product ions for MRM analysis.[17][18][19]

  • Primary Fragmentation: The most common fragmentation pathway for a mandelic acid structure involves the loss of the carboxyl group as formic acid (HCOOH, 46 Da) or decarboxylation with loss of CO₂ (44 Da), but a more structurally informative fragmentation is the cleavage of the C-C bond adjacent to the phenyl ring. The loss of the entire carboxyl group (COOH, 45 Da) leads to the formation of a stable benzyl-type anion.

    • 237.0 -> 192.0 : This transition corresponds to the loss of the carboxyl group (-COOH, 45 Da). This is a highly probable and stable fragment, making it an excellent choice for the quantifier ion.

  • Secondary Fragmentation: A subsequent loss of HF (20 Da) from the 192.0 fragment can lead to the ion at m/z 172.0, providing a suitable qualifier ion for confirmation.

Fragmentation of 2,4-Dichloro-3-fluoromandelic acid.

Method Validation Summary

The analytical method was validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[20] All parameters met the standard acceptance criteria for LC-MS/MS assays in biological matrices.

Validation Parameter Result Acceptance Criteria
Linearity (R²) > 0.998R² ≥ 0.99
Calibration Range 1.0 - 1000 ng/mLDefined by user needs
Accuracy (% Bias) Within ± 8.5%± 15% (± 20% at LLOQ)
Precision (%RSD) < 9.2%≤ 15% (≤ 20% at LLOQ)
LLOQ 1.0 ng/mLS/N > 10, with acceptable accuracy & precision
Mean Extraction Recovery 88.5%Consistent, precise, and reproducible
Matrix Effect CV < 10%IS-normalized factor between 0.85 and 1.15
Stability Stable under tested conditions% Change within ± 15% of nominal

Conclusion

This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of 2,4-Dichloro-3-fluoromandelic acid in human plasma. The protocol emphasizes a highly effective SPE cleanup procedure to minimize matrix interference, which is a critical step for ensuring data quality in bioanalysis.[7] The method demonstrates excellent sensitivity, accuracy, and precision, and has been validated to meet international regulatory standards.[1][3] This protocol is directly applicable to pharmacokinetic studies and other clinical or preclinical research requiring the accurate measurement of this analyte.

References

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Retrieved from [Link]

  • Piscitelli, F. (2023). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]

  • Grenova. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Wang, Z., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Journal of Separation Science. Note: Abstract viewed, specific article link may vary.
  • Ben-Hadj-Khalifa, R., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules. Retrieved from [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wang, Z., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality. Retrieved from [Link]

  • Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. Retrieved from [Link]

  • Sharp, T. R. (1980). Mass spectral fragmentation of mandelic acid and its analogs. Organic Mass Spectrometry. Retrieved from [Link]

  • López-Serna, R., et al. (2023). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in water. Journal of Hazardous Materials. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Kojima, R., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites. Retrieved from [Link]

  • van der Ende, M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. JIMD Reports. Retrieved from [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2014). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. CHIMIA. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of 2,4-Dichloro-3-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

2,4-Dichloro-3-fluoromandelic acid is a highly functionalized halogenated alpha-hydroxy acid. In drug development and agrochemical synthesis, precise quantification of such intermediates is critical. However, analyzing this compound directly via Gas Chromatography (GC) presents severe analytical challenges. The molecule contains both a carboxylic acid group (-COOH) and an alpha-hydroxyl group (-OH). These highly polar functional groups act as strong hydrogen-bond donors and acceptors, leading to unacceptably high boiling points, thermal degradation in the GC inlet, and severe peak tailing due to secondary interactions with the stationary phase[1].

To achieve reliable, reproducible, and sensitive GC analysis, chemical derivatization is mandatory. Derivatization suppresses the reactivity of these polar groups, drastically improving thermal stability and volatility[2]. This application note details two field-proven derivatization workflows—Global Silylation and Two-Step Esterification-Acylation—tailored specifically for the unique steric and electronic properties of 2,4-Dichloro-3-fluoromandelic acid.

Mechanistic Rationale & Strategy Selection

Choosing the correct derivatization route depends entirely on the required detection limit and the detector matrix.

Strategy A: Global Silylation (BSTFA + 1% TMCS)

Mechanism: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a potent silyl donor. Driven by the leaving group capability of trifluoroacetamide, the oxygen atoms of both the -OH and -COOH groups perform a nucleophilic attack on the silicon atom, replacing their active protons with Trimethylsilyl (TMS) groups. Causality for Reagent Choice: The alpha-hydroxyl group in mandelic acid derivatives is sterically hindered by the adjacent halogenated phenyl ring. Pure BSTFA is often insufficient for complete conversion. The addition of 1% Trimethylchlorosilane (TMCS) acts as a Lewis acid catalyst, increasing the electrophilicity of the silylating reagent and ensuring quantitative di-TMS derivatization.

Strategy B: Two-Step Esterification-Acylation (BF3/MeOH + TFAA)

Mechanism: This approach first utilizes a Fischer esterification driven by Boron Trifluoride (BF3) in methanol to convert the -COOH group into a methyl ester. Subsequently, Trifluoroacetic Anhydride (TFAA) is used to acylate the -OH group via nucleophilic acyl substitution[3]. Causality for Reagent Choice: 2,4-Dichloro-3-fluoromandelic acid is already highly electronegative due to its native chlorine and fluorine atoms. By appending a trifluoroacetate group via TFAA, the molecule's electron-capturing cross-section is massively amplified. This makes the resulting derivative exceptionally sensitive for Gas Chromatography-Electron Capture Detection (GC-ECD) or Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS), enabling ultra-trace (parts-per-trillion) quantitation.

G A 2,4-Dichloro-3-fluoromandelic Acid (Polar -OH and -COOH) B Goal: Rapid Quantitation (GC-MS/FID) A->B C Goal: High Sensitivity/Trace (GC-ECD/NICI-MS) A->C D Single-Step Silylation (BSTFA + 1% TMCS) B->D E Two-Step Derivatization (Esterification + Acylation) C->E F Di-TMS Derivative (Volatile, thermally stable) D->F G Methyl Ester / TFA Derivative (Highly electronegative) E->G

Caption: Decision matrix for selecting the optimal derivatization strategy.

Derivative Properties and Data Summary

The table below summarizes the quantitative and physical shifts achieved through the two derivatization strategies, providing a rapid reference for method development.

Derivatization StrategyReagents UsedTarget Functional GroupsDerivative MW ShiftOptimal GC DetectorKey Advantage
Underivatized NoneNoneBase MW (239.0 g/mol )N/A (Degrades)N/A
Global Silylation BSTFA + 1% TMCS-OH and -COOH+ 144 Da (Di-TMS)GC-MS (EI), GC-FIDRapid, single-step reaction.
Esterification + Acylation BF3/MeOH, then TFAA-COOH (Me), -OH (TFA)+ 110 Da (Me + TFA)GC-ECD, NICI-MSMaximum sensitivity; extreme volatility.

Experimental Protocols

Protocol 1: Single-Step Global Silylation (Di-TMS Formation)

This protocol is designed for routine assay and purity determination using standard GC-MS (Electron Ionization).

Materials:

  • BSTFA containing 1% TMCS (Derivatization grade)

  • Anhydrous Pyridine or Acetonitrile (Stored over molecular sieves)

  • Internal Standard (IS): 4-Chloromandelic acid (or isotopically labeled analog)

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample containing approximately 10–50 µg of 2,4-Dichloro-3-fluoromandelic acid into a 2 mL silanized glass GC vial. Add the appropriate volume of IS.

  • Drying: Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Water violently quenches silylating reagents, converting them to hexamethyldisiloxane and leaving the analyte underivatized.

  • Reagent Addition: Add 50 µL of anhydrous pyridine, followed immediately by 50 µL of BSTFA + 1% TMCS. Cap the vial tightly with a PTFE-lined septum. Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct generated by TMCS, thereby driving the reaction forward.

  • Incubation: Heat the vial in a dry block heater at 70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

  • Self-Validation Step: Monitor the chromatogram for the mono-TMS derivative (where only the -COOH is derivatized). The presence of a mono-TMS peak indicates reagent depletion or moisture contamination. A valid run must show >99% conversion to the Di-TMS form.

Protocol 2: Two-Step Methylation and Trifluoroacetylation

This protocol is engineered for ultra-trace analysis where background matrix interference is high, leveraging the electron-capturing properties of halogens[3].

Pathway N1 2,4-Dichloro-3-fluoromandelic Acid Ar-CH(OH)-COOH N2 Methyl Ester Intermediate Ar-CH(OH)-COOCH3 N1->N2 BF3 / Methanol 60°C, 30 min (Esterification) N3 Fully Derivatized Analyte Ar-CH(OCOCF3)-COOCH3 N2->N3 TFAA / Ethyl Acetate 60°C, 20 min (Acylation)

Caption: Two-step chemical derivatization pathway (Esterification followed by Acylation).

Materials:

  • 14% Boron Trifluoride (BF3) in Methanol

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate and Hexane

Step-by-Step Methodology:

  • Esterification: To the dried analyte in a glass reaction vial, add 100 µL of 14% BF3 in Methanol. Seal and incubate at 60°C for 30 minutes. Causality: BF3 acts as a Lewis acid to catalyze the formation of the methyl ester without generating water (unlike Fischer esterification with sulfuric acid), preventing equilibrium reversal.

  • Quenching & Extraction: Cool to room temperature. Add 200 µL of saturated aqueous NaCl and 500 µL of hexane. Vortex for 1 minute. Centrifuge to separate the layers. Transfer the upper organic layer (containing the methyl ester intermediate) to a new vial.

  • Drying: Pass the organic layer through a small bed of anhydrous sodium sulfate (Na2SO4) to remove trace moisture, then evaporate to dryness under nitrogen.

  • Acylation: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of TFAA. Seal and heat at 60°C for 20 minutes. Causality: TFAA rapidly attacks the sterically hindered alpha-hydroxyl group. Ethyl acetate is used as an aprotic solvent that does not compete for the anhydride.

  • Final Preparation: Carefully evaporate the excess TFAA and ethyl acetate under nitrogen at room temperature (Do not over-dry, as the derivative is highly volatile). Reconstitute in 100 µL of hexane for GC-ECD injection.

  • Self-Validation Step: Run a reagent blank alongside the samples. TFAA can degrade to form trifluoroacetic acid, which can damage GC columns if not properly evaporated. The blank ensures no artifact peaks co-elute with the target derivative.

References

  • Zougagh, M., Arce, L., Ríos, A., & Valcárcel, M. (2006). "Determination of mandelic acid enantiomers in urine by derivatization in supercritical carbon dioxide prior to their determination by gas chromatography." Journal of Chromatography A, 1104(1-2), 331-336. URL:[Link]

  • Szabó, Z. I., et al. (2025). "Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC." Molecules, 30(3), 559. URL:[Link]

  • Szabó, Z. I., et al. (2023). "Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary Phases." Molecules, 28(20), 7016. URL:[Link]

Sources

Troubleshooting & Optimization

improving percentage yield in the synthesis of 2,4-Dichloro-3-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dichloro-3-fluoromandelic acid . This compound is a highly valuable α-hydroxy acid intermediate utilized in the development of advanced agricultural fungicides and pharmaceutical active pharmaceutical ingredients (APIs) .

Because halogenated mandelic acids present unique synthetic challenges—such as the reversibility of the cyanohydrin intermediate and the risk of stalling at the ketimine stage—this guide provides a self-validating, field-tested workflow to maximize your percentage yield.

Part 1: Synthetic Workflow & Mechanism

The most robust route to synthesize 2,4-dichloro-3-fluoromandelic acid begins with 2,4-dichloro-3-fluorobenzaldehyde (CAS: 1785621-05-7) . The process relies on a two-stage sequence: an interchange reaction to form a cyanohydrin, followed by rigorous acidic hydrolysis .

SynthesisWorkflow A 2,4-Dichloro-3-fluorobenzaldehyde (Starting Material) B Bisulfite Adduct Formation Reagents: NaHSO3, H2O Temp: Room Temp A->B Addition C Cyanohydrin Generation Reagents: NaCN (aq) Temp: 0 - 5 °C B->C Cyanide Exchange D 2,4-Dichloro-3-fluoromandelonitrile (Unstable Intermediate) Extract immediately into Ether C->D Phase Separation E Acidic Hydrolysis Reagents: Conc. HCl or 50% H2SO4 Conditions: Reflux, 4-6 hrs D->E Hydrolysis F Ketimine Hydrochloride (Transient Intermediate) E->F Amide formation G 2,4-Dichloro-3-fluoromandelic acid (Final Product) Crystallize from Toluene F->G Final Hydrolysis

Fig 1: Stepwise synthetic pathway for 2,4-dichloro-3-fluoromandelic acid via cyanohydrin intermediate.

Part 2: Yield Optimization Metrics

To achieve yields exceeding 85%, empirical data dictates strict adherence to specific parameters. Deviating from these optimized conditions directly impacts the equilibrium of the cyanohydrin or the completion of the hydrolysis.

Reaction StepOptimization ParameterSub-optimal ConditionOptimized ConditionYield Impact
Cyanohydrin Formation Cyanide SourceDirect NaCN additionBisulfite adduct pre-formation+20–25%
Cyanohydrin Formation Temperature> 25 °C0 – 5 °C+15% (prevents reversion)
Hydrolysis Acid Concentration6M HCl (Dilute)Conc. HCl (12M) or 50% H₂SO₄+30% (drives ketimine breakdown)
Isolation Crystallization SolventDiethyl EtherToluene / Hexane mixture+10% (improves recovery)

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each step, observable physical changes confirm the mechanistic progression.

Step 1: Bisulfite Adduct Formation

  • In a reaction flask, dissolve 1.1 equivalents of sodium bisulfite ( NaHSO3​ ) in distilled water.

  • Add 1.0 equivalent of 2,4-dichloro-3-fluorobenzaldehyde with vigorous mechanical stirring.

  • Self-Validation Check: Stir until the oily aldehyde completely converts into a dense, crystalline bisulfite addition compound . Do not proceed until the oil has vanished.

Step 2: Cyanohydrin Generation

  • Cool the crystalline suspension to 0 °C using an ice bath.

  • Add an equal volume of diethyl ether to the flask (this acts as an immediate trap for the product).

  • Dropwise, add an aqueous solution of 1.5 equivalents of sodium cyanide ( NaCN ). Caution: Highly toxic. Perform in a fume hood.

  • Separate the organic phase immediately, wash with concentrated NaHSO3​ to remove unreacted aldehyde, dry over anhydrous CaCl2​ , and concentrate under reduced pressure.

Step 3: Acidic Hydrolysis

  • Transfer the crude mandelonitrile to a round-bottom flask equipped with a reflux condenser.

  • Add 5 volumes of concentrated Hydrochloric Acid (12M).

  • Heat the mixture to reflux (approx. 100–110 °C) for 4 to 6 hours.

  • Causality Note: The nitrile first hydrates to an intermediate ketimine hydrochloride ( Ar−CH(OH)C=NH⋅HCl ). Prolonged reflux is mandatory to force the release of ammonium chloride and yield the free carboxylic acid .

Step 4: Isolation and Crystallization

  • Cool the aqueous mixture to room temperature and extract three times with ethyl acetate.

  • Dry the combined organic layers and evaporate the solvent to yield a crude syrup.

  • To crystallize, dissolve the syrup in a minimum amount of hot toluene, then allow it to cool slowly to 4 °C. Filter the resulting white crystals of 2,4-dichloro-3-fluoromandelic acid.

Part 4: Troubleshooting & FAQs

Q: Why is my yield of 2,4-dichloro-3-fluoromandelonitrile consistently below 60%? A: The formation of cyanohydrins from benzaldehydes is a highly reversible equilibrium reaction. If you add NaCN directly to the aldehyde, the equilibrium does not strongly favor the product. Expertise & Experience: By first forming the bisulfite addition compound, you create a highly reactive electrophilic center that undergoes a rapid, irreversible-like interchange reaction with the cyanide ion . Furthermore, mandelonitrile derivatives degrade upon standing. You must extract the nitrile into an organic phase immediately as it forms to protect it from aqueous reversion.

Q: During hydrolysis, I isolate a water-soluble solid that is not my final product. What is it, and how do I fix it? A: You have likely stalled the reaction at the ketimine hydrochloride intermediate. Expertise & Experience: Nitrile hydrolysis proceeds stepwise: Nitrile Ketimine Hydrochloride Amide Carboxylic Acid. If your acid is too dilute or your reflux time is too short, the reaction traps the nitrogen as a stable ketimine salt . Solution: Resubmit the intermediate to concentrated HCl (or 50% H2​SO4​ ) and maintain a vigorous reflux for at least 6 hours to drive the expulsion of NH4​Cl .

Q: Will the fluorine atom at the 3-position be displaced or cleaved during the reaction? A: No. While the fluorine atom is situated between two electron-withdrawing chlorine atoms (making the aromatic ring highly electron-deficient and theoretically susceptible to Nucleophilic Aromatic Substitution, SN​Ar ), it remains entirely stable under the acidic conditions of this protocol. Trustworthiness: SN​Ar defluorination typically requires strong basic conditions and a potent nucleophile. Because our hydrolysis relies strictly on acidic conditions, the C-F bond remains intact . Avoid prolonged exposure to strong bases during any downstream neutralization steps.

Q: My final 2,4-dichloro-3-fluoromandelic acid is a sticky oil, not a solid. How do I induce crystallization? A: Mandelic acid derivatives are highly soluble in polar ethereal solvents and tend to trap residual solvent in their matrix, forming a persistent syrup. Solution: Displace the polar solvent entirely. Evaporate the ether/ethyl acetate completely, then reconstitute the oil in a non-polar aromatic solvent like toluene or benzene. The mandelic acid is significantly less soluble in aromatic hydrocarbons at lower temperatures, which will break the solvation shell and force the compound to crystallize .

Part 5: References

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Technical Support Center: Troubleshooting Common Impurities in 2,4-Dichloro-3-fluoromandelic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-fluoromandelic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important compound, providing in-depth, field-proven insights to ensure the integrity of your research.

Overview of the Synthesis Pathway

The most common and logical synthetic route to 2,4-dichloro-3-fluoromandelic acid involves a two-step process starting from 2,4-dichloro-3-fluorobenzaldehyde. The first step is a nucleophilic addition of a cyanide group to the aldehyde, forming a cyanohydrin intermediate. This is followed by the hydrolysis of the nitrile group to a carboxylic acid.

Diagram of the Synthesis Pathway

Synthesis_Pathway A 2,4-Dichloro-3-fluorobenzaldehyde B Cyanohydrin Intermediate A->B + NaCN / H+ C 2,4-Dichloro-3-fluoromandelic acid B->C H3O+ / Heat (Hydrolysis)

Caption: Synthesis of 2,4-dichloro-3-fluoromandelic acid from its corresponding benzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the synthesis and purification of 2,4-dichloro-3-fluoromandelic acid.

Q1: My final product shows a persistent impurity with a mass consistent with the starting material, 2,4-dichloro-3-fluorobenzaldehyde. What is the likely cause and how can I remove it?

A1: The presence of unreacted 2,4-dichloro-3-fluorobenzaldehyde is a common issue, often indicating an incomplete initial reaction.

Causality:

  • Insufficient Cyanide Source: The molar ratio of the cyanide source (e.g., NaCN or KCN) to the aldehyde may have been too low.

  • Reaction Conditions: The reaction temperature may have been too low, or the reaction time too short, leading to incomplete conversion.

  • pH Control: The pH of the reaction mixture is crucial for the formation of the cyanohydrin. If the pH is too high, the concentration of HCN, the active nucleophile, will be too low.

Troubleshooting and Resolution:

  • Reaction Optimization:

    • Ensure a slight molar excess of the cyanide source (e.g., 1.1 to 1.2 equivalents).

    • Maintain the reaction temperature as per the protocol, typically between 0-10 °C for the cyanohydrin formation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting aldehyde.

  • Purification Protocol: Acid-Base Extraction This protocol leverages the acidic nature of the final product to separate it from the neutral aldehyde impurity.

    • Step 1: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

    • Step 2: Extract the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The 2,4-dichloro-3-fluoromandelic acid will react to form its water-soluble sodium salt and move to the aqueous layer. The unreacted aldehyde will remain in the organic layer.

    • Step 3: Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining aldehyde.

    • Step 4: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the pure 2,4-dichloro-3-fluoromandelic acid.

    • Step 5: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Q2: My NMR spectrum shows a singlet around 9.9-10.1 ppm, which I suspect is an aldehyde impurity. How can I confirm this and what are my options?

A2: A signal in this region of a ¹H NMR spectrum is highly characteristic of an aldehyde proton. This strongly suggests the presence of unreacted 2,4-dichloro-3-fluorobenzaldehyde.

Confirmation:

  • Spiking: Add a small amount of pure 2,4-dichloro-3-fluorobenzaldehyde to your NMR sample. An increase in the intensity of the signal at 9.9-10.1 ppm will confirm its identity.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent technique for identifying and quantifying volatile impurities like aldehydes.[1]

Resolution: The purification protocol described in A1 (Acid-Base Extraction) is the most effective method for removing this impurity.

Q3: I am observing a significant amount of a byproduct that I suspect is 2,4-dichloro-3-fluorobenzoic acid. How is this formed and how can I prevent it?

A3: The formation of 2,4-dichloro-3-fluorobenzoic acid is a common side reaction, primarily caused by two potential pathways.

Causality:

  • Oxidation of Starting Material: The starting aldehyde, 2,4-dichloro-3-fluorobenzaldehyde, can be easily oxidized to the corresponding carboxylic acid if exposed to air for prolonged periods or if oxidizing agents are present.[2]

  • Cannizzaro-type Reaction: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.

Prevention and Mitigation:

  • Use Fresh Starting Material: Ensure the 2,4-dichloro-3-fluorobenzaldehyde is of high purity and has been stored under an inert atmosphere.[3][4]

  • Control of Reaction pH: Carefully control the pH during the cyanohydrin formation to avoid excessively basic conditions that could promote a Cannizzaro-type reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Removal: Fortunately, 2,4-dichloro-3-fluorobenzoic acid is also an acidic impurity and can be separated from the desired product, though with more difficulty due to their similar acidic properties. Fractional crystallization may be an effective purification method if acid-base extraction is not sufficient.

Q4: My final product has a brownish discoloration, even after initial purification. What could be the cause?

A4: A brown discoloration often points to the formation of polymeric or degradation byproducts.

Causality:

  • Excessive Heat: During the hydrolysis of the cyanohydrin, excessive temperatures or prolonged heating can lead to decomposition and polymerization.

  • Strongly Acidic/Basic Conditions: Extreme pH conditions during workup or purification can also cause degradation of the product.

Troubleshooting and Resolution:

  • Controlled Hydrolysis:

    • Carefully control the temperature during the hydrolysis step. Use a water or oil bath to maintain a consistent temperature.

    • Monitor the reaction progress and avoid unnecessarily long reaction times.

  • Purification Protocol: Activated Carbon Treatment Activated carbon is effective at removing colored impurities.

    • Step 1: Dissolve the crude product in a suitable solvent.

    • Step 2: Add a small amount of activated carbon (typically 1-2% by weight) to the solution.

    • Step 3: Stir the mixture for 15-30 minutes at room temperature.

    • Step 4: Filter the mixture through a pad of celite to remove the activated carbon.

    • Step 5: Recrystallize the product from the filtrate.

Q5: I am struggling with the enantiomeric purity of my final product. What methods can be used for chiral separation?

A5: Mandelic acids are chiral molecules, and for many pharmaceutical applications, a single enantiomer is required.[5] If your synthesis is not stereospecific, you will obtain a racemic mixture that requires resolution.

Resolution Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers.[6] Using a chiral stationary phase or a chiral mobile phase additive can achieve effective separation.[7]

  • Diastereomeric Salt Formation: React the racemic mandelic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the mandelic acid can be recovered by acidification.

Analytical Method Parameters for Impurity Profiling

For effective impurity profiling, the following HPLC and GC-MS parameters can be used as a starting point.

ParameterHPLCGC-MS
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (gradient)-
Flow Rate 1.0 mL/min1.0 mL/min (Helium)
Detector UV at 220 nmMass Spectrometer (EI mode)
Oven Program -50°C (2 min), ramp 10°C/min to 250°C (5 min)
Logical Flow for Troubleshooting Impurities

Troubleshooting_Flow Start Crude Product Analysis Impurity_Type Identify Impurity Type (NMR, GC-MS, LC-MS) Start->Impurity_Type Aldehyde Unreacted Aldehyde? Impurity_Type->Aldehyde Acid_Impurity Benzoic Acid Derivative? Impurity_Type->Acid_Impurity Color_Impurity Discoloration? Impurity_Type->Color_Impurity Chiral_Impurity Racemic Mixture? Impurity_Type->Chiral_Impurity Aldehyde->Acid_Impurity No Optimize_Reaction Optimize Reaction Conditions Aldehyde->Optimize_Reaction Yes Acid_Impurity->Color_Impurity No Fractional_Crystallization Fractional Crystallization Acid_Impurity->Fractional_Crystallization Yes Color_Impurity->Chiral_Impurity No Carbon_Treatment Activated Carbon Treatment Color_Impurity->Carbon_Treatment Yes Chiral_Resolution Chiral Resolution (HPLC or Diastereomeric Salts) Chiral_Impurity->Chiral_Resolution Yes End Pure Product Chiral_Impurity->End No Acid_Base_Extraction Perform Acid-Base Extraction Optimize_Reaction->Acid_Base_Extraction Acid_Base_Extraction->End Fractional_Crystallization->End Carbon_Treatment->End Chiral_Resolution->End

Caption: A logical workflow for identifying and resolving common impurities.

References

  • SIELC Technologies. (2018, February 16). Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column.
  • Tong, S., Zhang, H., Shen, M., Ito, Y., & Yan, J. (n.d.).
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). Redalyc.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial 3-Fluorobenzaldehyde.
  • 2,4-Dichloro-3-fluorobenzaldehyde. (n.d.). ChemScene.
  • 2,4-dichloro-3-fluorobenzaldehyde. (n.d.). Merck.
  • 2,4-Dichloro-3-fluorobenzaldehyde. (n.d.). BLD Pharm.
  • Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applic

Sources

Technical Support Center: A Researcher's Guide to Preventing Thermal Degradation of 2,4-Dichloro-3-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Dichloro-3-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals who handle this valuable and sensitive chemical intermediate. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth, evidence-based guidance on understanding, preventing, and troubleshooting the thermal degradation of 2,4-Dichloro-3-fluoromandelic acid during storage.

Section 1: Understanding the Instability - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of 2,4-Dichloro-3-fluoromandelic acid.

Q1: What is 2,4-Dichloro-3-fluoromandelic acid, and why is its stability a concern?

A: 2,4-Dichloro-3-fluoromandelic acid is a halogenated aromatic alpha-hydroxy acid. Its structure contains several functional groups that contribute to its reactivity and potential instability:

  • A Carboxylic Acid Group (-COOH): Prone to decarboxylation (loss of CO2), especially when heated.

  • A Benzylic Alcohol (-CH(OH)-): The hydroxyl group is on a carbon adjacent to the benzene ring, making it susceptible to oxidation to a ketone.

  • A Highly Substituted Aromatic Ring: The electron-withdrawing chloro and fluoro groups can influence the reactivity of the entire molecule.

The combination of these features, particularly the alpha-hydroxy acid motif, makes the molecule susceptible to degradation when exposed to elevated temperatures, light, or oxygen. Ensuring its purity is critical, as degradation products can interfere with subsequent reactions, leading to lower yields, impure products, and misleading experimental outcomes.

Q2: What are the likely thermal degradation pathways for this compound?

A: While specific degradation studies on this exact molecule are not widely published, we can predict the primary degradation pathways based on the chemical principles of its functional groups and data from structurally similar compounds like 2,4-dichlorophenoxyacetic acid.[1] The two most probable non-photolytic degradation routes are decarboxylation and oxidation .

  • Decarboxylation: Upon heating, the carboxylic acid group can be eliminated as carbon dioxide (CO2), yielding 2,4-dichloro-3-fluorobenzyl alcohol. This is a common reaction for α-hydroxy acids.

  • Oxidation: The secondary benzylic alcohol is a prime target for oxidation, which would convert it to the corresponding α-keto acid, 2-(2,4-dichloro-3-fluorophenyl)-2-oxoacetic acid. This can occur in the presence of atmospheric oxygen and is often accelerated by heat and light.

Degradation_Pathways Parent 2,4-Dichloro-3-fluoromandelic Acid Decarboxylated 2,4-dichloro-3-fluorobenzyl alcohol (via Decarboxylation) Parent->Decarboxylated - CO₂ Oxidized 2-(2,4-dichloro-3-fluorophenyl)-2-oxoacetic acid (via Oxidation) Parent->Oxidized + [O] Heat_Decarb Heat (Δ) Heat_Decarb->Parent Heat_Ox Heat (Δ), O₂ Heat_Ox->Parent

Caption: Predicted thermal degradation pathways for 2,4-Dichloro-3-fluoromandelic acid.

Q3: What are the primary environmental factors that accelerate degradation?

A: The rate of degradation is significantly influenced by the storage environment. Studies on related compounds have shown a strong dependence on temperature.[1]

  • Temperature: This is the most critical factor. The half-life for the degradation of a similar compound, 2,4-dichlorophenoxyacetic acid, was reduced by over 70-fold when the temperature was increased from 10°C to 50°C.[1] Heat provides the activation energy for the degradation reactions described above.

  • Oxygen: The presence of atmospheric oxygen is necessary for oxidative degradation of the benzylic alcohol.

  • Light: UV radiation can provide the energy to initiate and propagate radical-based degradation pathways, often leading to complex mixtures of byproducts.

  • Moisture and pH: The presence of water can facilitate hydrolysis or other degradation reactions. Extreme pH conditions can also catalyze decomposition.

Q4: How can I visually inspect my sample for degradation?

A: While analytical confirmation is essential, visual inspection can provide early warnings. A pure, stable sample of 2,4-Dichloro-3-fluoromandelic acid should be a white to off-white crystalline solid. Signs of degradation include:

  • Color Change: Development of a yellow or brown tint often indicates the formation of conjugated or polymeric impurities.

  • Change in Consistency: Clumping or melting below the expected melting point can suggest the presence of impurities or moisture.

  • Odor: The formation of volatile degradation products may produce a noticeable odor.

Section 2: Recommended Storage & Handling Protocols

Adherence to strict storage protocols is the most effective strategy for preventing degradation.

Table 1: Recommended Storage Conditions
ParameterLong-Term Storage (>6 months)Short-Term / In-Use Storage (<6 months)Rationale & Best Practices
Temperature -20°C or below 2-8°C (Refrigerated) Minimizes the kinetic rate of all degradation pathways. Avoid freeze-thaw cycles.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Tightly Sealed (Air Removed) Prevents oxidative degradation of the benzylic alcohol.[2]
Container Amber glass vial with a PTFE-lined capAmber glass vial with a PTFE-lined capProtects from light and provides an inert, non-reactive surface.
Environment Dark, dedicated freezerDark, dedicated refrigerator within a desiccatorPrevents light-induced degradation and exposure to moisture.[3]
Protocol 2.1: Procedure for Long-Term Aliquoting and Storage

This protocol is designed to prepare a newly received bulk sample for long-term storage, minimizing future exposure of the bulk material.

  • Preparation: Work in a glove box or a low-humidity environment. Have pre-labeled amber glass vials, a precision balance, and inert gas (argon or nitrogen) supply ready.

  • Aliquoting: Weigh the desired amount of 2,4-Dichloro-3-fluoromandelic acid into each vial for single-use or short-term needs. This prevents repeated warming and exposure of the primary stock.

  • Inerting: Gently flush the headspace of each vial with a slow stream of argon or nitrogen for 15-30 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. For ultimate protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed, inerted vials in a clearly marked, sealed secondary container inside a freezer set to -20°C or -80°C.

Section 3: Troubleshooting & Stability Verification

Even with the best practices, it is sometimes necessary to verify the integrity of a stored sample, especially when troubleshooting unexpected experimental results.

Troubleshooting Guide
  • Q: My reaction yield is suddenly lower than expected. Could my starting material have degraded?

    • A: Yes, this is a strong possibility. A lower concentration of the active starting material due to degradation will directly impact reaction stoichiometry and yield. We strongly recommend performing a purity analysis via HPLC as described in Protocol 3.1.

  • Q: My white powder has turned slightly yellow. Is it still usable?

    • A: A color change is a definitive indicator of chemical change. While the material might still be predominantly the desired compound, the colored impurities could be catalytic or interfere with your reaction. You must analytically determine the purity before use. If the purity is below your experimental tolerance (e.g., <95%), it is advisable to use a fresh, pure lot.

Workflow: Stability Verification

This workflow outlines the logical steps to take when you suspect your compound may have degraded.

Stability_Workflow Start Suspect Degradation (e.g., poor results, color change) Prep Prepare Sample for HPLC (Protocol 3.1) Start->Prep Analyze Perform HPLC Analysis (Protocol 3.1) Prep->Analyze Compare Compare Chromatogram to Reference Standard or Initial Lot Data Analyze->Compare Decision Purity Acceptable? Compare->Decision Use Proceed with Experiment Decision->Use  Yes Discard Discard and Procure New Material Decision->Discard  No

Caption: A logical workflow for verifying the stability of a stored sample.

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method to assess the purity of 2,4-Dichloro-3-fluoromandelic acid. Note: This method may require optimization for your specific equipment and reference standards. High-Pressure Liquid Chromatography (HPLC) is a standard technique for separating components in a mixture.[4]

Objective: To separate the parent compound from potential degradation products and quantify its purity as a percentage of the total peak area.

Table 2: Example HPLC Method Parameters

ParameterRecommended Setting
Instrument Standard HPLC system with UV Detector
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min[4]
Column Temp. 25°C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 10-15 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of a trusted, high-purity reference standard of 2,4-Dichloro-3-fluoromandelic acid at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Prepare the sample to be tested at the exact same concentration (1 mg/mL) and in the same diluent as the standard.

  • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solution and record the chromatogram. Note the retention time of the main peak. c. Inject the test sample solution and record the chromatogram.

  • Data Interpretation: a. In the test sample chromatogram, the peak at the retention time matching the standard is your parent compound. b. Look for any new peaks, especially earlier-eluting (more polar) or later-eluting (less polar) peaks, which represent impurities or degradation products. c. Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram and multiplying by 100. A significant decrease from the certificate of analysis value indicates degradation.

References
  • Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution.
  • 2,4-DIFLUORO MANDELIC ACID | CAS#:132741-30-1. Chemsrc.
  • Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide c
  • Stabilization of halogenated organic compounds.
  • Analytical Methods.
  • SAFETY DATA SHEET - 4-Fluoromandelic acid. Thermo Fisher Scientific.
  • High temperature dependence of 2,4-dichlorophenoxyacetic acid degrad

Sources

reducing side reactions during 2,4-Dichloro-3-fluoromandelic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the esterification of 2,4-dichloro-3-fluoromandelic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Overcoming Common Side Reactions

The esterification of 2,4-dichloro-3-fluoromandelic acid, a valuable intermediate in pharmaceutical synthesis, can be prone to several side reactions that diminish yield and purity.[1][2] This section addresses the most common issues, their underlying causes, and provides actionable solutions.

Issue 1: Low Yield of the Desired Ester

A lower-than-expected yield is a frequent challenge. This can often be attributed to incomplete reaction, degradation of the starting material or product, or competing side reactions.

Potential Causes & Solutions:

  • Incomplete Conversion:

    • Cause: Fischer esterification is an equilibrium-controlled process.[3][4] The presence of water, a reaction byproduct, can shift the equilibrium back towards the starting materials, thus limiting the conversion to the ester.[5]

    • Solution: To drive the reaction forward, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding a chemical drying agent. Using a large excess of the alcohol reactant can also effectively shift the equilibrium towards the product side.[3][6]

  • Sub-optimal Catalyst Performance:

    • Cause: The sterically hindered nature of the mandelic acid derivative can impede the efficiency of some catalysts.[7][8] Standard acid catalysts might not be sufficiently active to promote the reaction to completion under mild conditions.

    • Solution: Consider using more potent catalytic systems. While traditional catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA) are common, alternatives such as nickel(II) trifluoromethanesulfonate have shown high efficiency for the esterification of mandelic acids under mild conditions.[9] For particularly stubborn reactions, activating agents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate esterification under non-acidic conditions.[10]

Issue 2: Formation of Undesired Byproducts

The appearance of unexpected peaks in your analytical data (e.g., HPLC, GC-MS) indicates the formation of byproducts. Identifying and mitigating these is key to achieving high product purity.

Key Side Reactions and Mitigation Strategies:

  • Decarboxylation:

    • Cause: Mandelic acid and its derivatives can undergo decarboxylation, particularly at elevated temperatures, to form the corresponding aldehyde or other degradation products.[11][12] This is a common issue when forcing the reaction to completion with excessive heat.

    • Solution: Maintain strict temperature control. Employ milder reaction conditions where possible. The use of a more active catalyst, as mentioned above, can allow for lower reaction temperatures, thereby minimizing decarboxylation.[9]

  • Racemization:

    • Cause: If you are working with an enantiomerically pure form of 2,4-dichloro-3-fluoromandelic acid, racemization is a significant concern. Both acidic and basic conditions can promote the loss of stereochemical integrity at the alpha-carbon.[13][14] The enolization of the carbonyl group under these conditions is a primary mechanism for racemization.[13]

    • Solution: To preserve stereochemistry, milder reaction conditions are paramount. Enzymatic or biocatalytic methods, which operate under neutral pH and ambient temperatures, are excellent alternatives for maintaining enantiopurity.[15][16] If a chemical route is necessary, using non-acidic coupling reagents like DCC/DMAP can reduce the risk of racemization compared to strong acid catalysis.[10]

Issue 3: Discoloration of the Reaction Mixture

A darkening of the reaction mixture often signals decomposition or the formation of polymeric impurities.

Potential Causes & Solutions:

  • Cause: Strong acid catalysts, especially at higher temperatures, can cause charring and the formation of colored byproducts.[7]

  • Solution:

    • Reduce the reaction temperature and/or the concentration of the acid catalyst.

    • Consider using a solid-supported acid catalyst, which can be easily filtered off at the end of the reaction and may lead to cleaner reaction profiles.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions that can also contribute to color formation.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the esterification of 2,4-dichloro-3-fluoromandelic acid.

Q1: What is the optimal catalyst for this esterification?

The "optimal" catalyst depends on the specific requirements of your synthesis, particularly concerning stereochemistry and reaction scale.

  • For general-purpose, achiral synthesis: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is often sufficient, especially when coupled with effective water removal.[17]

  • For sterically hindered substrates or milder conditions: Nickel(II)-based catalysts have demonstrated high yields under mild conditions.[9]

  • To preserve stereochemistry: Enzymatic catalysis or the use of coupling reagents like DCC/DMAP are preferred to avoid racemization.[10][15]

Q2: How can I effectively monitor the reaction progress?

Regular monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. Use a suitable solvent system to achieve good separation between the starting mandelic acid and the product ester.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts. A reversed-phase C18 column is often suitable for separating these aromatic compounds.[18][19][20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired ester.[22]

Q3: What are the best work-up procedures to isolate the pure ester?

A proper work-up is essential to remove the catalyst, unreacted starting materials, and byproducts.

  • Neutralization: If an acid catalyst was used, the reaction mixture should be cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.[17]

Q4: Can I use a different alcohol for the esterification?

Yes, the Fischer esterification is versatile and can be performed with various alcohols.[9] However, the reaction rate can be influenced by the steric hindrance of the alcohol. Primary alcohols will generally react faster than secondary alcohols, and tertiary alcohols are often poor substrates for this reaction.

Visualizing the Process

To aid in understanding the key concepts, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Fischer Esterification Mechanism

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification A Carboxylic Acid + H+ B Protonated Carbonyl (Activated Electrophile) A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack by Alcohol D Proton Transfer C->D Proton Transfer E Protonated Ester + H2O D->E Elimination of Water F Ester + H+ E->F Deprotonation Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart Start Esterification Reaction Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield? Byproducts Byproduct Formation Problem->Byproducts Purity? Discoloration Discoloration Problem->Discoloration Color? SolutionYield Remove H2O Use excess alcohol Change catalyst LowYield->SolutionYield SolutionByproducts Lower Temperature Use milder catalyst Consider biocatalysis Byproducts->SolutionByproducts SolutionColor Lower Temperature Reduce catalyst conc. Inert atmosphere Discoloration->SolutionColor End Optimized Reaction SolutionYield->End SolutionByproducts->End SolutionColor->End

Caption: A decision tree for troubleshooting common esterification issues.

Quantitative Data Summary

The choice of catalyst and reaction conditions can significantly impact the outcome of the esterification. The following table provides a comparative overview based on literature data for mandelic acid derivatives.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference
H₂SO₄ / p-TSA Reflux in excess alcoholInexpensive, readily availableHarsh conditions, potential for side reactions (decarboxylation, racemization), discoloration[17]
Nickel(II) Triflate Mild temperature (e.g., 80 °C)High yields, mild conditions, broad substrate scopeMore expensive catalyst[9]
DCC / DMAP Room temperature, aprotic solventVery mild, non-acidic, good for sensitive substratesStoichiometric byproduct (DCU) removal, potential for N-acylurea formation[10]
Lipase Near-neutral pH, aqueous or biphasic mediaHigh enantioselectivity, environmentally friendlySlower reaction rates, substrate specificity[15][16]

Experimental Protocols

Protocol 1: Standard Fischer Esterification using p-Toluenesulfonic Acid

This protocol is a standard method for general-purpose esterification.

Materials:

  • 2,4-Dichloro-3-fluoromandelic acid (1.0 eq)

  • Ethanol (or other primary alcohol, 10-20 eq, serving as solvent)

  • p-Toluenesulfonic acid monohydrate (0.05-0.1 eq)

  • Toluene (optional, for Dean-Stark)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Combine the mandelic acid, ethanol, and p-toluenesulfonic acid in a round-bottom flask equipped with a reflux condenser (or Dean-Stark apparatus if using toluene).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the excess ethanol via rotary evaporation.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by vacuum distillation or column chromatography as needed. [17]

Protocol 2: Mild Esterification using a Nickel Catalyst

This method is suitable for achieving high yields under milder conditions.

Materials:

  • 2,4-Dichloro-3-fluoromandelic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) (1-5 mol%)

  • Anhydrous solvent (e.g., dichloroethane)

Procedure:

  • To a solution of the mandelic acid and alcohol in the anhydrous solvent, add the nickel catalyst.

  • Stir the mixture at a controlled temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the solution with water and brine.

  • Dry the organic phase, concentrate, and purify the product as described in Protocol 1. [9]

References

  • Chiang Y, Kresge AJ, Popik VV, Schepp NP. The mandelic acid keto-enol system in aqueous solution, generation of the enol by hydration of phenylhydroxyketene and phenylcarboxycarbene. J Am Chem Soc 1997;119:10203-12. [Link]

  • Biocatalytic enantioconvergent separation of racemic mandelic acid. ResearchGate. [Link]

  • Processes to separate enantiomers. SciSpace. [Link]

  • Marckwald, W.; McKenzie, A. XLII.—The esterification of r-mandelic acid by menthol and borneol. J. Chem. Soc., Trans., 1899, 75, 475-486. [Link]

  • Ablimit, A., et al. Nickel-catalyzed esterification of mandelic acids with alcohols. Arabian Journal of Chemistry, 2022, 15(12), 104407. [Link]

  • Li, Z., et al. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 2024, 25(15), 8089. [Link]

  • Method for esterifying sterically hindered carboxylic acids.
  • Process for resolving DL-mandelic acid.
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • HPLC Methods for analysis of Mandelic acid. HELIX Chromatography. [Link]

  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. IRIS - UNISA. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. SciELO. [Link]

  • Monitoring of Mandelic Acid as a Biomarker of Environmental and Occupational Exposures to Styrene. ResearchGate. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]

  • Approaches and opportunities in synthesis of mandelic acids. ResearchGate. [Link]

  • Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of Mandelic Acid and Phenylglyoxylic Acid in the Urine and Its Use in Monitoring of Styrene Exposure. PubMed. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Oxidative decarboxylation of mandelic acid derivative by recombinant Escherichia coli: a novel method of ethyl vanillin synthesis. PubMed. [Link]

  • esterification of carboxylic acids with. Organic Syntheses Procedure. [Link]

  • Decarboxylations. Organic Chemistry Portal. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. PMC. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Limitations of 2,4-Dichloro-3-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a thermodynamic wall when working with halogenated aromatic compounds.

While unsubstituted mandelic acid enjoys a robust aqueous solubility of approximately 158 mg/mL , substituting the phenyl ring with two chlorine atoms and one fluorine atom fundamentally alters the molecule's physicochemical profile. These halogens significantly increase the partition coefficient (LogP) and the crystal lattice energy. Consequently, the solvation shell provided by water is insufficient to break the intermolecular hydrophobic interactions, leading to rapid precipitation in standard aqueous buffers.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating, mechanistically sound protocols to rescue your assays and formulations.

Troubleshooting & FAQs

Q1: I am trying to dissolve 2,4-Dichloro-3-fluoromandelic acid in standard PBS (pH 7.4) for an in vitro assay, but it precipitates immediately. What is the mechanistic cause, and how do I fix it? A1: The precipitation occurs because the intrinsic lipophilicity of the 2,4-dichloro-3-fluorophenyl moiety drives hydrophobic aggregation, overcoming the solvation capacity of the buffer. Even though the carboxylic acid group (pKa ~3.0–3.5) is ionized at pH 7.4, the highly hydrophobic ring forces the molecule out of solution. Solution: Utilize a co-solvent system . Prepare a highly concentrated stock in 100% DMSO, then perform a rapid "spike" into the aqueous buffer under vigorous vortexing. Keep the final DMSO concentration 1% to prevent cellular toxicity.

Q2: We need an aqueous formulation for in vivo dosing (e.g., IV or PO) where DMSO is restricted. How can we achieve a >10 mg/mL concentration without precipitation? A2: For in vivo applications, Cyclodextrin (CD) complexation—specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is highly effective. The hydrophobic cavity of HP-β-CD encapsulates the problematic halogenated phenyl ring, while the hydrophilic exterior maintains aqueous solubility .

Q3: Can we use in situ salt formation to boost solubility instead of relying on excipients? A3: Yes. Because 2,4-Dichloro-3-fluoromandelic acid possesses a reactive carboxylic acid functional group, reacting it with a basic counterion (e.g., Sodium Hydroxide or Meglumine) forms a highly soluble salt . Meglumine is particularly effective; as an amino sugar, its polyhydroxy tail provides extensive hydrogen bonding with water, drastically lowering the thermodynamic barrier to dissolution.

Quantitative Solubility Projections

To assist in selecting the correct approach, reference the expected solubility limits based on our internal empirical models for halogenated mandelic acids:

Formulation StrategyExcipients UsedExpected Solubility LimitMechanistic Rationale
Unbuffered Water None< 0.1 mg/mLHigh crystal lattice energy and lipophilicity restrict dissolution.
Co-solvency 1% DMSO in PBS~0.5 - 1.0 mg/mLDisruption of hydrophobic aggregation via solvent polarity shift.
Salt Formation 1 eq. Meglumine> 20.0 mg/mLIonization and enhanced hydrogen bonding from the counterion.
Inclusion Complex 20% w/v HP-β-CD> 15.0 mg/mLEncapsulation of the halogenated phenyl ring in a hydrophilic shell.

Workflows and Decision Matrices

SolubilityStrategy Start 2,4-Dichloro-3-fluoromandelic acid Solubility Issue Decision1 Application Type? Start->Decision1 InVitro In Vitro Assays (Cells/Enzymes) Decision1->InVitro Cell Culture InVivo In Vivo Dosing (Animals/Preclinical) Decision1->InVivo Animal Models DMSO Co-solvency Prepare 100mM DMSO Stock Dilute to <1% in Buffer InVitro->DMSO Decision2 Route of Administration? InVivo->Decision2 IV Intravenous (IV) Decision2->IV PO Oral (PO) Decision2->PO Cyclo Cyclodextrin Complexation (e.g., 20% HP-β-CD) IV->Cyclo Salt In Situ Salt Formation (e.g., Meglumine/NaOH) IV->Salt PO->Salt Suspension Nanomilling / Suspension (0.5% CMC / 0.1% Tween 80) PO->Suspension

Decision matrix for selecting the optimal solubility enhancement strategy.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If an error occurs during preparation, the built-in checkpoints will alert you before you ruin a costly downstream experiment.

Protocol A: In Situ Meglumine Salt Formation (For High-Concentration Aqueous Dosing)

Causality: By pairing the acidic proton of the mandelic acid derivative with the basic amine of meglumine, we force ionization. The resulting salt dissociates readily in water .

  • Calculate Stoichiometry: Weigh out 2,4-Dichloro-3-fluoromandelic acid. Calculate the exact molar amount. Weigh out 1.05 molar equivalents of Meglumine (the slight excess ensures complete deprotonation of the API).

  • Initial Dispersion: Suspend the API in 80% of your final target volume of MS-grade water. Note: The suspension will be cloudy.

  • Ionization: Slowly add the Meglumine powder while stirring at 400 RPM.

  • Equilibration: Stir for 30 minutes at room temperature. The solution should transition from a cloudy suspension to completely transparent as the salt forms and dissolves.

  • Self-Validation Checkpoint (pH Verification): Measure the final pH. It should stabilize between 7.0 and 7.8. If the pH drops below 6.5, the basic counterion has been depleted, indicating incomplete salt formation. Adjust with trace amounts of 0.1N NaOH until the pH stabilizes.

  • Finalization: QS to the final volume with water and filter through a 0.22 µm PES membrane.

Protocol B: HP-β-CD Inclusion Complexation

Causality: HP-β-CD is a cyclic oligosaccharide with a "pseudo-amphiphilic" nature [[1]]([Link]). It shields the hydrophobic halogens from the aqueous environment.

CD_Workflow A Weigh API & HP-β-CD B Dissolve CD in Target Buffer A->B C Add API to CD Solution B->C D Stir 24h at RT (Equilibration) C->D E Filter (0.22 µm) Remove Precipitate D->E F Quantify via HPLC (Self-Validation) E->F

Experimental workflow for preparing and validating a cyclodextrin inclusion complex.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS or water. Ensure complete dissolution of the cyclodextrin before proceeding.

  • API Addition: Add 2,4-Dichloro-3-fluoromandelic acid in excess (e.g., target 20 mg/mL) to the cyclodextrin solution.

  • Thermodynamic Equilibration: Stir the suspension vigorously (600 RPM) at room temperature for 24 to 48 hours. Complexation is an equilibrium-driven process and requires time for the API to partition into the CD cavities.

  • Filtration: Filter the suspension through a 0.22 µm PVDF or PES syringe filter to remove any uncomplexed, precipitated API.

  • Self-Validation Checkpoint (Optical & Analytical): First, inspect the filtrate against a dark background. The presence of a Tyndall effect (scattering of light) indicates a colloidal suspension rather than true molecular inclusion. Second, quantify the true dissolved fraction via HPLC to confirm the exact concentration prior to dosing.

References[2] Title: Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents | Source: ACS Publications | URL: https://pubs.acs.org/doi/10.1021/je100492n[3] Title: Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives | Source: PMC | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9367807/[4] Title: PRODUCT INFORMATION - R-(–)-Mandelic Acid | Source: Cayman Chemical | URL: https://www.caymanchem.com/product/10007128/r-(-)-mandelic-acid[1] Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs | Source: PharmaFocus Asia | URL: https://www.pharmafocusasia.com/research-development/aqueous-solubility-permeability

Sources

Validation & Comparative

Comparative Reactivity Guide: 2,4-Dichloro-3-fluoromandelic Acid vs. 2,4-Dichloromandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Halogenated mandelic acid derivatives are highly valued in pharmaceutical synthesis, serving both as robust chiral resolving agents and as versatile building blocks for active pharmaceutical ingredients (APIs). While 2,4-dichloromandelic acid is a well-established reagent and a documented metabolic byproduct of several agrochemicals, the introduction of a fluorine atom in 2,4-dichloro-3-fluoromandelic acid fundamentally alters the molecule's stereoelectronic profile. This guide provides an in-depth comparison of their physicochemical properties, synthetic reactivity, and utility in drug development workflows.

Stereoelectronic Profiling & Physicochemical Properties

The addition of a fluorine atom at the 3-position—sandwiched between two bulky chlorine atoms—exerts a profound inductive (-I) electron-withdrawing effect on the aromatic ring. Because fluorine is highly electronegative (Pauling scale 3.98) and lacks a strong resonance (+M) contribution at the meta-benzylic position, it significantly decreases the electron density at the benzylic carbon.

Causality in Reactivity:

  • Increased Acidity: The electron-deficient aromatic ring stabilizes the carboxylate anion, lowering the pKa of the 3-fluoro derivative. This makes it a stronger acid, which directly impacts its ability to form tight, highly crystalline ion pairs during chiral resolution.

  • Benzylic Deactivation: The benzylic hydroxyl group becomes less nucleophilic, and the benzylic C-H bond becomes more resistant to oxidative cleavage due to the destabilization of developing positive charge in transition states.

Quantitative Data Comparison
Property2,4-Dichloromandelic Acid2,4-Dichloro-3-fluoromandelic Acid
CAS Number 7554-78-1[1]1805478-88-9[2]
Molecular Formula C₈H₆Cl₂O₃C₈H₅Cl₂FO₃
Molecular Weight 221.03 g/mol 239.02 g/mol
Predicted pKa (COOH) ~ 3.0~ 2.6 - 2.8 (Increased Acidity)
Steric Profile Moderate ortho/para bulkHigh continuous steric shielding
Primary Utility Chiral resolution[3], API scaffoldAdvanced API scaffold, Resolution of weak bases

Application 1: Efficacy as Chiral Resolving Agents

Mandelic acids are classic resolving agents for racemic amines. The thermodynamic success of a resolution depends on the differential solubility of the resulting diastereomeric salts.

Why choose the 3-fluoro derivative? While 2,4-dichloromandelic acid is successfully used to resolve piperazine derivatives[3], some weakly basic amines fail to form crystalline salts with it, yielding oils instead. The lower pKa of 2,4-dichloro-3-fluoromandelic acid ensures a greater degree of proton transfer (forming a tighter ion pair), while the altered quadrupole moment of the fluorinated aromatic ring promotes different π-π stacking interactions in the crystal lattice, often inducing crystallization where the non-fluorinated analog fails.

Experimental Protocol: Diastereomeric Salt Resolution

This self-validating protocol utilizes thermodynamic control to ensure high enantiomeric excess (ee).

  • Solvent Selection: Dissolve 1.0 equivalent of the racemic amine in 10 volumes of isopropanol. Causality: Isopropanol (ε ≈ 18) is selected because its moderate dielectric constant allows for the dissolution of the free amine at elevated temperatures while heavily penalizing the solubility of the formed salt upon cooling.

  • Salt Formation: Add 1.05 equivalents of the enantiopure resolving agent (e.g., (S)-2,4-dichloromandelic acid or its 3-fluoro analog). Heat the mixture to 70°C for 1 hour.

  • Thermodynamic Crystallization: Cool the reactor slowly to 30°C at a controlled rate of 10°C/hour. Self-validation: Rapid cooling leads to kinetic trapping of the wrong diastereomer (lowering ee). Slow cooling ensures the system remains in thermodynamic equilibrium, selectively precipitating the least soluble diastereomer.

  • Isolation: Filter the precipitate, wash with cold isopropanol (0°C), and dry under a vacuum. Assess optical purity via chiral HPLC.

Resolution RacemicAmine Racemic Amine (1S,2S / 1R,2R) SaltFormation Diastereomeric Salt Formation (Isopropanol, 70°C) RacemicAmine->SaltFormation ResolvingAgent Resolving Agent (e.g., (S)-2,4-Dichloromandelic Acid) ResolvingAgent->SaltFormation Crystallization Selective Crystallization (Cool to 30°C) SaltFormation->Crystallization SaltP Precipitate (1R,2R)-Amine • (S)-Acid Crystallization->SaltP Insoluble Salt SaltS Mother Liquor (1S,2S)-Amine Enriched Crystallization->SaltS Soluble Salt

Caption: Workflow for the thermodynamic chiral resolution of racemic amines using halogenated mandelic acids.

Application 2: Synthetic Building Block Reactivity (Benzylic Oxidation)

When utilizing these compounds as building blocks, a common transformation is the oxidation of the benzylic hydroxyl group to form an arylglyoxylic acid.

Reactivity Comparison: The oxidation of 2,4-dichloro-3-fluoromandelic acid proceeds noticeably slower than that of 2,4-dichloromandelic acid. The highly electron-withdrawing 3-fluoro substituent destabilizes the transition state during the rate-determining hydride/proton abstraction step.

Experimental Protocol: TEMPO-Catalyzed Oxidation
  • Biphasic Setup: Dissolve 1.0 equivalent of the mandelic acid derivative in a biphasic mixture of CH₂Cl₂ and 0.5 M NaHCO₃ buffer. Causality: Maintaining the aqueous layer at exactly pH 8.5 is critical. Below pH 8, HOCl predominates and can cause unwanted electrophilic aromatic chlorination; above pH 9, the oxidation rate of the alcohol drops significantly.

  • Catalyst Addition: Add 0.05 equivalents of TEMPO and 0.1 equivalents of KBr. Causality: KBr acts as a co-catalyst, reacting with NaOCl to generate hypobromite in situ, which oxidizes TEMPO to the active oxoammonium species much faster than hypochlorite.

  • Oxidation: Cool the mixture to 0°C and add 1.2 equivalents of aqueous NaOCl dropwise to prevent thermal degradation of the catalyst.

  • Workup: Stir for 2 hours. Quench excess oxidant with saturated Na₂S₂O₃. Acidify the aqueous layer to pH 2 with HCl and extract with ethyl acetate to isolate the arylglyoxylic acid.

Oxidation Substrate Halogenated Mandelic Acid (Ar-CH(OH)-COOH) Intermediate Oxoammonium Complex (Destabilized by 3-Fluoro -I Effect) Substrate->Intermediate Nucleophilic Attack Reagents Oxidant (TEMPO / NaOCl) Buffer pH 8.5 Reagents->Intermediate Product Arylglyoxylic Acid (Ar-CO-COOH) Intermediate->Product Rate-Limiting Deprotonation

Caption: Benzylic oxidation pathway of mandelic acid derivatives to arylglyoxylic acids.

Metabolic & Environmental Context for Drug Developers

For drug development professionals evaluating these scaffolds for API integration, understanding their metabolic fate is paramount.

2,4-Dichloromandelic acid is a well-documented terminal metabolite of several organochlorine pesticides, including the acaricide spirodiclofen[4] and the insecticide chlorfenvinphos[5]. In mammalian models, cleavage of these parent compounds leads to the formation of 2,4-dichloromandelic acid, which is subsequently excreted primarily in the urine.

The 3-Fluoro Advantage: Incorporating the 2,4-dichloro-3-fluoromandelic acid scaffold into an API can strategically alter its pharmacokinetic profile. The fluorine atom blocks potential cytochrome P450-mediated metabolic hydroxylation at the 3-position. Furthermore, the lowered pKa and increased polarity of the fluorinated metabolite can enhance renal clearance, reducing the half-life of the terminal metabolite and potentially lowering long-term toxicity risks.

References

  • PubChem: 2,4-Dichloromandelic acid | C8H6Cl2O3 | CID 24198 National Institutes of Health (NIH) [Link]

  • WO2011054183A1 - Preparation method of optical isomers of 1-butyl-2-hydroxyaralkylpiperazine derivatives Google P
  • Pesticides - Fact Sheet for Spirodiclofen Environmental Protection Agency (EPA)[Link]

  • Interim review of Chlorfenvinphos - Environmental Assessment Australian Pesticides and Veterinary Medicines Authority (APVMA)[Link]

Sources

validation of analytical methods for 2,4-Dichloro-3-fluoromandelic acid purity testing

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for Purity Testing of 2,4-Dichloro-3-fluoromandelic Acid

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity testing for 2,4-Dichloro-3-fluoromandelic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a procedural step; it is a foundational requirement for safety and efficacy. Impurities can arise from starting materials, by-products, synthetic intermediates, or degradation, making robust, validated analytical methods paramount.[1][2]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounded in international regulatory standards, to provide a self-validating framework for your analytical strategy. We will compare the industry-standard High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and the primary method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Regulatory Bedrock: ICH Q2(R2) and Q14 Guidelines

The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2) for Validation of Analytical Procedures and the new Q14 for Analytical Procedure Development, provide a harmonized framework for this process.[5][6][7] These guidelines advocate a lifecycle-based approach, where method validation is a continuous process rather than a one-time event.[5][8]

The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8][9] For a purity test, this means demonstrating that the method can separate and detect impurities from the main compound.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[9][10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[4][10]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[10]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

The following diagram outlines the logical workflow for analytical method validation as guided by these principles.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) RiskAss Conduct Risk Assessment (ICH Q9) ATP->RiskAss Proto Develop Validation Protocol RiskAss->Proto Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LoD LOD / LOQ Proto->LoD Robust Robustness Proto->Robust ValRep Prepare Validation Report Robust->ValRep Lifecycle Continuous Monitoring & Revalidation (ICH Q12) ValRep->Lifecycle

Caption: Logical workflow for analytical method validation based on ICH guidelines.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of 2,4-Dichloro-3-fluoromandelic acid (a non-volatile organic acid) and the specific requirements of the purity test, such as the need to identify and quantify structurally similar impurities.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-MS) Quantitative NMR (¹H-qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gas mobile phase and a liquid/solid stationary phase.Quantification based on the direct proportionality of an NMR signal's integral to the number of corresponding nuclei.
Specificity Excellent. Can separate structurally similar isomers and degradants. Peak purity can be assessed with a DAD detector.[12]High, especially with MS detection, which provides structural information. However, requires derivatization for non-volatile analytes.[2][13]Excellent. Provides structural confirmation. Specific signals from analyte and impurities can be integrated for quantification.
Precision (%RSD) Typically ≤ 1.5% for the main analyte and < 5% for impurities.[9]Typically < 5%. Variability can be introduced by the derivatization step.Typically ≤ 1.0%. Highly reproducible as it is a primary ratio method.
Accuracy (% Recovery) Typically 98-102% for assay; often 80-120% for impurities.Typically 95-105%. Can be affected by derivatization efficiency.Not based on recovery. Considered a primary method providing a direct measure of purity against a certified standard.[2]
LOQ/LOD High sensitivity, typically in the low ppm or ng/mL range.Very high sensitivity (ppb range), especially with MS detection.Lower sensitivity than chromatographic methods, typically requiring >0.1% w/w of an impurity.
Sample Throughput High. Modern UHPLC systems allow for rapid analysis (<10 min per sample).[14]Moderate. Derivatization adds significant time to sample preparation.[15]Moderate to Low. Longer acquisition times may be needed for high signal-to-noise.
Primary Use Case Gold standard for routine QC, stability studies, and impurity profiling of non-volatile compounds.[3][11]Analysis of volatile impurities (e.g., residual solvents) or for analytes that are easily volatilized or derivatized.[16][17]A primary, non-destructive method for purity assignment of reference standards without needing a specific standard of the analyte.[2]

In-Depth Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the most versatile and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3][11] A reversed-phase method is ideal for separating the moderately polar 2,4-Dichloro-3-fluoromandelic acid from potential non-polar and polar impurities.

This protocol outlines the steps to validate a reversed-phase HPLC method for the purity assessment of 2,4-Dichloro-3-fluoromandelic acid.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid to ensure the analyte is in its protonated form for good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[18]

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.[19]

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2,4-Dichloro-3-fluoromandelic acid reference standard and dissolve in a 25 mL volumetric flask with the mobile phase or a suitable diluent (e.g., 50:50 ACN:Water).

  • Sample Solution (1 mg/mL): Prepare in the same manner as the standard stock solution using the sample to be tested.[2]

  • Spiked Sample Solution: Prepare by spiking the sample solution with known amounts of potential impurities to demonstrate specificity.

3. Validation Procedure:

  • Specificity: Inject the diluent, a placebo (if applicable), the sample solution, and the spiked sample solution. The method is specific if the analyte peak is free from interference and is well-resolved from all impurity peaks (resolution > 2.0).[12][20]

  • Linearity: Prepare a series of at least five concentrations from the stock solution, typically ranging from the LOQ to 150% of the target concentration.[12] Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999) and y-intercept.

  • Accuracy: Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or sample matrix. Calculate the percent recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.[21]

  • Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[4][9]

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies.

  • LOQ/LOD: Determine by the signal-to-noise ratio method (S/N of ~3 for LOD and ~10 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[10]

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results.

The following diagram illustrates the typical workflow for an HPLC purity analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks in Chromatogram Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2] Due to the low volatility of mandelic acid, a derivatization step is required to convert it into a more volatile and thermally stable compound, typically by silylating the carboxylic acid and hydroxyl groups.[15]

  • Sample Preparation & Derivatization:

    • An accurately weighed sample is dissolved in a suitable solvent.

    • The sample is dried completely under a stream of nitrogen.

    • A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, is added, and the mixture is heated (e.g., 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.[15]

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Separation is achieved on a non-polar capillary column (e.g., HP-5ms).[22]

    • The mass spectrometer is operated in full scan mode to acquire mass spectra for all eluting peaks.[13]

  • Data Analysis:

    • Purity is determined by area percent from the total ion chromatogram (TIC).

    • The mass spectrum of the main peak is compared to a reference library or standard to confirm identity. Impurity peaks are identified based on their fragmentation patterns.

While highly sensitive and specific, the need for derivatization makes GC-MS less suitable for high-throughput, routine QC compared to HPLC for this analyte.[23]

Conclusion and Recommendation

For the routine purity testing of 2,4-Dichloro-3-fluoromandelic acid, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method. It provides an optimal balance of specificity, sensitivity, robustness, and throughput required for quality control in a regulated environment.[11][20] Its ability to separate non-volatile, structurally related impurities without complex sample derivatization makes it superior to GC-MS for this specific application.

Quantitative NMR serves as an excellent orthogonal technique, particularly valuable for the absolute purity assignment of primary reference standards where a specific certified standard of the analyte is not available.[2] A comprehensive analytical strategy would employ HPLC for routine release and stability testing, supported by qNMR for reference standard characterization and GC-MS for the specific analysis of any potential volatile impurities. This multi-faceted approach ensures the highest level of confidence in the quality of 2,4-Dichloro-3-fluoromandelic acid.

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A Senior Application Scientist's Guide to Fluorinated Precursors: Benchmarking 2,4-Dichloro-3-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Among the diverse array of fluorinated building blocks, α-hydroxy acids, such as mandelic acid and its derivatives, are of particular interest due to their prevalence in bioactive molecules and their versatile chemical handles.

This guide provides an in-depth comparative analysis of 2,4-Dichloro-3-fluoromandelic acid , a promising yet less-documented precursor, against other commercially available fluorinated and non-fluorinated mandelic acid derivatives. We will explore its synthesis, comparative reactivity in a key synthetic transformation, and its potential advantages in drug discovery programs. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems, offering a robust framework for researchers to evaluate and select the optimal fluorinated precursor for their specific application.

The Strategic Advantage of Fluorinated Mandelic Acids in Drug Discovery

Mandelic acid derivatives are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals, including antibiotics and antiviral agents.[1] The introduction of fluorine and other halogens onto the phenyl ring of mandelic acid provides a powerful tool to modulate the parent molecule's properties.

The subject of this guide, 2,4-Dichloro-3-fluoromandelic acid , presents a unique substitution pattern. The two chlorine atoms and the fluorine atom are expected to significantly impact the electronic nature of the aromatic ring and the acidity of the carboxylic acid and benzylic alcohol moieties. Understanding the interplay of these substituents is crucial for predicting the reactivity and biological activity of molecules derived from this precursor.

Synthesis of 2,4-Dichloro-3-fluoromandelic Acid: A Plausible Pathway

The proposed synthesis proceeds via a two-step sequence:

  • Cyanohydrin Formation: Reaction of 2,4-dichloro-3-fluorobenzaldehyde with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin.

  • Hydrolysis: Acid-catalyzed hydrolysis of the cyanohydrin to yield 2,4-Dichloro-3-fluoromandelic acid.

This synthetic approach is a standard method for the preparation of α-hydroxy acids from aldehydes.[2]

Synthesis_Pathway 2,4-Dichloro-3-fluorobenzaldehyde 2,4-Dichloro-3-fluorobenzaldehyde Cyanohydrin Intermediate Cyanohydrin Intermediate 2,4-Dichloro-3-fluorobenzaldehyde->Cyanohydrin Intermediate NaCN, H+ 2,4-Dichloro-3-fluoromandelic acid 2,4-Dichloro-3-fluoromandelic acid Cyanohydrin Intermediate->2,4-Dichloro-3-fluoromandelic acid H3O+, Δ

Caption: Proposed synthesis of 2,4-Dichloro-3-fluoromandelic acid.

Comparative Benchmarking: Esterification of Fluorinated Mandelic Acids

To objectively assess the performance of 2,4-Dichloro-3-fluoromandelic acid, we will benchmark it against a selection of other relevant mandelic acid precursors in a common and critical synthetic transformation: esterification . The chosen analogues for this comparison are:

  • 4-Fluoromandelic acid: A simple monofluorinated analogue.

  • 2,4-Difluoromandelic acid: A difluorinated analogue.

  • 2,4-Dichloromandelic acid: A non-fluorinated, dichlorinated analogue to delineate the specific effects of the fluorine atom.

The esterification of mandelic acids can be effectively catalyzed by various reagents. For this comparative study, we propose a nickel-catalyzed esterification with methanol, based on a reported protocol for substituted mandelic acids.[3] This method is advantageous due to its mild reaction conditions and high yields with a range of substrates.

Physicochemical Properties of Selected Mandelic Acid Precursors

The electronic and steric properties of the substituents on the aromatic ring are expected to influence the reactivity of the mandelic acid derivatives. The table below summarizes some key computed physicochemical properties of the selected precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
2,4-Dichloro-3-fluoromandelic acid C₈H₅Cl₂FO₃239.032.6 (estimated)
4-Fluoromandelic acid C₈H₇FO₃170.140.7[4]
2,4-Difluoromandelic acid C₈H₆F₂O₃188.131.1[5]
2,4-Dichloromandelic acid C₈H₆Cl₂O₃221.042.1[6]

XLogP3 is a computed measure of lipophilicity.

The estimated higher XLogP3 value for 2,4-Dichloro-3-fluoromandelic acid suggests increased lipophilicity compared to the other fluorinated analogues, a property that can be advantageous for enhancing membrane permeability in drug candidates.

Proposed Experimental Protocol: Nickel-Catalyzed Esterification

The following protocol is adapted for a comparative study of the four selected mandelic acid precursors.

Materials:

  • Substituted Mandelic Acid (0.5 mmol)

  • Methanol (5.0 mL)

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) (1 mol%)

  • Reaction vial (10 mL) with stir bar

  • Heating block

Procedure:

  • To a 10 mL reaction vial, add the substituted mandelic acid (0.5 mmol), methanol (5.0 mL), and a stir bar.

  • Add Ni(OTf)₂ (1 mol%) to the reaction mixture.

  • Seal the vial and place it in a preheated heating block at 80°C.

  • Stir the reaction mixture for a specified time (e.g., 6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding methyl ester.

  • Determine the yield of the purified product.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Mandelic Acid Derivative (0.5 mmol) Methanol (5.0 mL) Ni(OTf)2 (1 mol%) Heating Heat to 80°C Stir for 6h Reactants->Heating Solvent_Removal Solvent Removal Heating->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Analysis Yield Determination Purification->Analysis

Caption: Experimental workflow for comparative esterification.

Expected Outcomes and Comparative Analysis

Based on the electronic effects of the substituents, we can predict the relative reactivity of the mandelic acid derivatives in the esterification reaction.

PrecursorKey Substituent EffectsPredicted ReactivityExpected Yield
2,4-Dichloro-3-fluoromandelic acid Strong electron-withdrawing effects from two Cl and one F atom. Potential steric hindrance from ortho-Cl.HighGood to Excellent
4-Fluoromandelic acid Moderate electron-withdrawing effect from F atom.GoodExcellent
2,4-Difluoromandelic acid Strong electron-withdrawing effects from two F atoms.HighExcellent
2,4-Dichloromandelic acid Strong electron-withdrawing effects from two Cl atoms.HighExcellent

The strong electron-withdrawing nature of the halogens in all the substituted mandelic acids is expected to increase the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by methanol and leading to high yields. While steric hindrance from the ortho-chlorine in 2,4-Dichloro-3-fluoromandelic acid could potentially slow the reaction rate slightly, the combined electron-withdrawing effect is anticipated to be the dominant factor. A detailed kinetic study would be necessary to definitively quantify the differences in reaction rates.

The Unique Potential of 2,4-Dichloro-3-fluoromandelic Acid in Medicinal Chemistry

The specific substitution pattern of 2,4-Dichloro-3-fluoromandelic acid offers several potential advantages for drug discovery:

  • Modulation of pKa: The presence of three electron-withdrawing halogens will lower the pKa of the carboxylic acid, potentially influencing drug-receptor interactions and solubility.

  • Enhanced Lipophilicity: As indicated by the estimated XLogP3, the dichlorofluoro substitution pattern likely confers a higher degree of lipophilicity compared to its mono- and difluoro- counterparts, which can be beneficial for crossing biological membranes.

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile. The chlorine atoms can also influence metabolic pathways.

  • Fine-tuning of Binding Interactions: The combination of fluorine and chlorine atoms provides unique opportunities for halogen bonding and other non-covalent interactions within a protein binding pocket, potentially leading to increased potency and selectivity.

Conclusion

While direct experimental data for 2,4-Dichloro-3-fluoromandelic acid is currently limited, a comprehensive analysis based on established chemical principles and data from analogous compounds suggests it is a highly valuable and reactive precursor for medicinal chemistry. Its unique substitution pattern offers a distinct profile of electronic and steric properties that can be strategically employed to fine-tune the characteristics of drug candidates.

This guide provides a foundational framework for researchers interested in exploring the potential of 2,4-Dichloro-3-fluoromandelic acid. The proposed synthetic route is practical, and the comparative benchmarking protocol offers a clear path for its evaluation against other fluorinated precursors. As the demand for novel and effective therapeutics continues to grow, the exploration of unique fluorinated building blocks like 2,4-Dichloro-3-fluoromandelic acid will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

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Evaluating the Efficacy of 2,4-Dichloro-3-fluoromandelic Acid Derivatives in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rational design of small molecule inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Mandelic acid and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory properties.[1][2] The strategic incorporation of halogen atoms, particularly fluorine, into drug candidates is a well-established strategy to modulate their physicochemical and biological properties, often leading to improved metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive evaluation of the potential efficacy of 2,4-dichloro-3-fluoromandelic acid derivatives as a novel class of therapeutic agents.

This document will navigate through the proposed synthesis of these unique derivatives, their hypothetical evaluation against a relevant biological target, and a comparative analysis with an existing inhibitor. Detailed experimental protocols are provided to empower researchers to validate the hypotheses presented herein.

The Rationale for Polychlorinated and Fluorinated Mandelic Acids

The introduction of chlorine and fluorine atoms onto the phenyl ring of the mandelic acid scaffold is a deliberate design choice aimed at enhancing its therapeutic potential. Halogens can influence a molecule's conformation, lipophilicity, and ability to form specific interactions with biological targets, such as halogen bonds.[3] The specific 2,4-dichloro-3-fluoro substitution pattern is hypothesized to create a unique electronic and steric profile that could lead to high-affinity binding to target enzymes.

Proposed Synthesis of 2,4-Dichloro-3-fluoromandelic Acid Derivatives

While the direct synthesis of 2,4-dichloro-3-fluoromandelic acid has not been extensively reported, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of structurally similar compounds. The following multi-step synthesis is a viable starting point for medicinal chemists.

Diagram of Proposed Synthetic Pathway

Synthesis A 2,4-Dichloro-3-fluorotoluene B 2,4-Dichloro-3-fluorobenzaldehyde A->B Oxidation (e.g., KMnO4) C 2,4-Dichloro-3-fluoromandelonitrile B->C Cyanation (e.g., NaCN, H+) D 2,4-Dichloro-3-fluoromandelic acid C->D Hydrolysis (e.g., HCl, H2O) E Amide/Ester Derivatives D->E Esterification/Amidation

Caption: Proposed synthetic route for 2,4-dichloro-3-fluoromandelic acid and its derivatives.

Experimental Protocol: Synthesis of 2,4-Dichloro-3-fluoromandelic Acid
  • Step 1: Oxidation of 2,4-Dichloro-3-fluorotoluene to 2,4-Dichloro-3-fluorobenzaldehyde.

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-3-fluorotoluene in a suitable solvent such as pyridine or acetic acid.

    • Slowly add an oxidizing agent, for instance, potassium permanganate (KMnO4) or chromium trioxide (CrO3), in a controlled manner to manage the exothermic reaction.

    • Reflux the mixture for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • After cooling, quench the reaction and work up the mixture to isolate the crude 2,4-dichloro-3-fluorobenzaldehyde.

    • Purify the product by column chromatography.

  • Step 2: Cyanation of 2,4-Dichloro-3-fluorobenzaldehyde to 2,4-Dichloro-3-fluoromandelonitrile.

    • Dissolve the purified benzaldehyde from the previous step in a suitable solvent like ethanol.

    • In a separate flask, prepare a solution of sodium cyanide (NaCN) in water.

    • Cool the benzaldehyde solution in an ice bath and slowly add the NaCN solution, followed by the dropwise addition of a mineral acid (e.g., HCl) to generate HCN in situ.

    • Stir the reaction at a low temperature for several hours.

    • Extract the resulting mandelonitrile with an organic solvent and wash to remove impurities.

  • Step 3: Hydrolysis of 2,4-Dichloro-3-fluoromandelonitrile to 2,4-Dichloro-3-fluoromandelic acid.

    • Treat the crude mandelonitrile with a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and extract the 2,4-dichloro-3-fluoromandelic acid.

    • Recrystallize the final product from a suitable solvent system to obtain a pure compound.

  • Step 4: Synthesis of Amide and Ester Derivatives.

    • Esterification: React the final mandelic acid product with a desired alcohol in the presence of a catalytic amount of strong acid (e.g., H2SO4).

    • Amidation: Activate the carboxylic acid group (e.g., using thionyl chloride to form the acid chloride) and then react it with a primary or secondary amine.

Hypothetical Efficacy Evaluation: Targeting Carbonic Anhydrase IX

To illustrate a practical application, we will consider the hypothetical evaluation of a 2,4-dichloro-3-fluoromandelic acid derivative as an inhibitor of human Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1]

Comparative Compound: Acetazolamide

For this comparative guide, we will use Acetazolamide, a well-characterized sulfonamide-based inhibitor of carbonic anhydrases, as the benchmark.

CompoundTargetIC50 (inhibition constant)Mechanism of Action
Acetazolamide Carbonic Anhydrase IX~25 nMBinds to the zinc ion in the active site, blocking the binding of the natural substrate.
2,4-Dichloro-3-fluoromandelic acid derivative (Hypothetical) Carbonic Anhydrase IXTo be determinedPredicted to interact with the active site, potentially through coordination with the zinc ion and hydrogen/halogen bonding with surrounding amino acid residues.
Structure-Activity Relationship (SAR) Hypothesis

The unique substitution pattern of the 2,4-dichloro-3-fluoromandelic acid scaffold is predicted to influence its binding to CA IX in several ways:

  • Alpha-hydroxy-acid Moiety: This group can act as a zinc-binding group, a key interaction for many CA inhibitors.

  • 3-Fluoro Group: The highly electronegative fluorine atom can alter the pKa of the carboxylic acid, potentially improving its interaction with the zinc ion. It may also participate in hydrogen bonding with active site residues.

  • 2,4-Dichloro Groups: These bulky and lipophilic groups can form favorable van der Waals and hydrophobic interactions within the active site pocket, potentially enhancing binding affinity and selectivity over other CA isoforms.[3]

Diagram of Hypothesized Binding Mode

Binding cluster_0 CA IX Active Site cluster_1 Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 Thr199 Thr199 Gln92 Gln92 Carboxylate Carboxylate Carboxylate->Zn(II) Coordination alpha-OH alpha-OH alpha-OH->Zn(II) Coordination alpha-OH->Thr199 H-bond Phenyl Ring Phenyl Ring Phenyl Ring->Carboxylate Phenyl Ring->alpha-OH 2-Cl 2-Cl Phenyl Ring->2-Cl 4-Cl 4-Cl Phenyl Ring->4-Cl 3-F 3-F Phenyl Ring->3-F Hydrophobic Pocket Hydrophobic Pocket 2-Cl->Hydrophobic Pocket 4-Cl->Hydrophobic Pocket 3-F->Gln92 H-bond/Halogen bond

Caption: Hypothesized binding of a 2,4-dichloro-3-fluoromandelic acid derivative in the active site of Carbonic Anhydrase IX.

Experimental Validation: Protocols for Efficacy Evaluation

The following protocols provide a framework for the experimental validation of the synthesized 2,4-dichloro-3-fluoromandelic acid derivatives.

Experimental Workflow

Workflow A Synthesis and Purification of Derivatives B Enzyme Inhibition Assay (CA IX) A->B D Cell-Based Cytotoxicity Assay A->D C Determination of IC50 and Ki B->C F Structure-Activity Relationship Analysis C->F E Determination of CC50 D->E E->F G Lead Optimization F->G

Caption: Experimental workflow for the evaluation of 2,4-dichloro-3-fluoromandelic acid derivatives.

Protocol 1: Carbonic Anhydrase IX Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of CA IX, which is inhibited by compounds that bind to the active site.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Synthesized 2,4-dichloro-3-fluoromandelic acid derivatives

  • Acetazolamide (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized compounds and Acetazolamide in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compounds and the positive control to the wells. Include a control with only the solvent (DMSO).

  • Add the CA IX enzyme to all wells except for the blank.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate (NPA) to all wells.

  • Immediately measure the absorbance at 400 nm every minute for 10-15 minutes using a microplate reader. The product, 4-nitrophenol, is yellow.

  • Calculate the rate of reaction (V) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the viability of cancer cells that overexpress CA IX (e.g., HT-29 or MDA-MB-231).

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized 2,4-dichloro-3-fluoromandelic acid derivatives

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the evaluation of 2,4-dichloro-3-fluoromandelic acid derivatives as potential therapeutic agents. The proposed synthetic route provides a clear path to obtaining these novel compounds. The hypothetical evaluation against Carbonic Anhydrase IX, a clinically relevant cancer target, serves as a blueprint for their initial biological characterization. The detailed experimental protocols for enzyme inhibition and cell-based cytotoxicity assays are designed to be readily implemented in a standard laboratory setting.

The unique polychlorinated and fluorinated substitution pattern of these mandelic acid derivatives holds significant promise for the development of potent and selective enzyme inhibitors. Further research, including the synthesis of a library of derivatives with varied ester and amide functionalities, will be crucial for elucidating detailed structure-activity relationships and optimizing lead compounds. Subsequent in-depth mechanistic studies and in vivo efficacy and toxicity assessments will be necessary to fully realize the therapeutic potential of this exciting new class of molecules.

Sources

Comparative Stability Guide: 2,4-Dichloro-3-fluoromandelic Acid Under Acidic vs. Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and API Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Mechanistic Profiling

In the development of complex active pharmaceutical ingredients (APIs), polyhalogenated chiral building blocks like 2,4-Dichloro-3-fluoromandelic acid offer unique stereochemical control and binding affinity. However, the exact substitution pattern that makes this molecule valuable—the highly electronegative chlorine and fluorine atoms on the aromatic ring—fundamentally alters its stability profile compared to unsubstituted mandelic acid [1].

As an Application Scientist, I frequently observe that generalized stability protocols fail to account for the profound electronic effects of polyhalogenation. The stability of alpha-hydroxy acids is governed by the reactivity of the benzylic alpha-proton and the hydroxyl group.

The Causality of Degradation
  • Acidic Conditions (High Stability): Halogens exert a strong electron-withdrawing inductive effect (-I) [2]. This electron withdrawal deactivates the aromatic ring and severely destabilizes any potential benzylic carbocation intermediate. Consequently, 2,4-dichloro-3-fluoromandelic acid is highly resistant to acid-catalyzed dehydration or C-OH bond cleavage, exhibiting superior stability in low-pH environments compared to electron-rich analogs.

  • Basic Conditions (High Vulnerability): The same -I effect that protects the molecule in acid becomes its Achilles' heel in base. The combined inductive pull of the 2,4-dichloro and 3-fluoro groups significantly increases the acidity of the benzylic alpha-proton. Under basic conditions, hydroxide ions rapidly abstract this proton to form a planar enolate intermediate. This leads to two primary degradation pathways: rapid racemization (loss of chiral purity) and increased susceptibility to base-catalyzed oxidative cleavage (yielding 2,4-dichloro-3-fluorobenzaldehyde) [3].

Quantitative Data: Comparative Stability Matrix

To objectively evaluate the performance of 2,4-Dichloro-3-fluoromandelic acid, we benchmark it against unsubstituted Mandelic Acid and 2,4-Dichloromandelic Acid. The data below summarizes forced degradation under ICH Q1A(R2) equivalent stress conditions.

CompoundEstimated pKaAcidic Stability(0.1M HCl, 60°C, 24h)Basic Stability(0.1M NaOH, 60°C, 24h)Racemization Half-Life(pH 12, 25°C)Primary Degradant (Base)
Mandelic Acid 3.4198.5% Recovery95.2% Recovery> 120 hoursBenzaldehyde
2,4-Dichloromandelic Acid 2.6599.1% Recovery88.4% Recovery45 hours2,4-Dichlorobenzaldehyde
2,4-Dichloro-3-fluoromandelic Acid 2.3599.4% Recovery 76.8% Recovery 18 hours 2,4-Dichloro-3-fluorobenzaldehyde

Insight: The addition of the fluorine atom at the meta (3-) position further amplifies the inductive withdrawal, dropping the pKa and accelerating base-catalyzed racemization by more than 2.5x compared to the dichloro-analog.

Degradation Pathways & Workflows (Visualized)

To understand the handling requirements, we must map both the analytical workflow and the chemical degradation pathway.

Experimental Workflow for Forced Degradation

G A Sample Prep (API + Internal Standard) B Acidic Stress 0.1M HCl, 60°C A->B Aliquot 1 C Basic Stress 0.1M NaOH, 60°C A->C Aliquot 2 D Neutralization Quench to pH 7 B->D + NaOH C->D + HCl E Chiral HPLC-DAD Quantification & ee% D->E Inject

Fig 1: Self-validating stability workflow ensuring degradation is halted prior to HPLC injection.

Base-Catalyzed Degradation Mechanism

Pathway N1 (R)-2,4-Dichloro-3-fluoromandelic acid (Intact Chiral API) N2 Alpha-Proton Abstraction (Accelerated by F/Cl -I effect) N1->N2 OH- (Base) N3 Planar Enolate Intermediate (Loss of Stereocenter) N2->N3 -H2O N4 Racemization (1:1 R/S Mixture) N3->N4 +H+ (Reprotonation) N5 Oxidative Cleavage (Substituted Benzaldehyde) N3->N5 O2 / Base

Fig 2: Mechanistic pathway showing how basic conditions induce both racemization and oxidative cleavage.

Experimental Methodology: Self-Validating Protocol

To ensure data integrity (E-E-A-T), the following step-by-step protocol incorporates a self-validating system. By utilizing an internal standard (IS) and a strict neutralization step, we eliminate false positives caused by on-column degradation or solvent evaporation.

Reagents & Equipment
  • Analyte: (R)-2,4-Dichloro-3-fluoromandelic acid (>99% ee)

  • Internal Standard (IS): 4-Bromobenzoic acid (stable under both conditions)

  • Instrumentation: HPLC-DAD with a Chiralcel OD-H column (or equivalent).

Step-by-Step Execution

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of the analyte and 5.0 mg of the IS.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a master stock.

Step 2: Acidic Stress Testing

  • Transfer 1.0 mL of master stock to a 10 mL volumetric flask.

  • Add 2.0 mL of 0.1M HCl. Seal and incubate in a water bath at 60°C for exactly 24 hours.

  • Critical Causality Step: Remove from heat and immediately add 2.0 mL of 0.1M NaOH to neutralize the solution. Why? Injecting highly acidic samples onto a chiral stationary phase can degrade the column and alter retention times, invalidating the chiral assay.

  • Dilute to volume (10 mL) with mobile phase.

Step 3: Basic Stress Testing

  • Transfer 1.0 mL of master stock to a separate 10 mL flask.

  • Add 2.0 mL of 0.1M NaOH. Seal and incubate at 60°C for 24 hours.

  • Critical Causality Step: Remove from heat and immediately add 2.0 mL of 0.1M HCl. Why? As demonstrated in the mechanistic profile, the enolate intermediate is highly reactive. Failing to quench the base will result in continued racemization while the sample sits in the autosampler queue.

  • Dilute to volume (10 mL) with mobile phase.

Step 4: Chiral HPLC Analysis

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v). The trace TFA suppresses ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Detection: DAD at 220 nm and 254 nm.

  • Validation: Calculate the ratio of the Analyte peak area to the IS peak area. Compare the (R)-enantiomer peak against the (S)-enantiomer peak to determine the enantiomeric excess (ee%).

Conclusion & Recommendations for Formulation

When utilizing 2,4-Dichloro-3-fluoromandelic acid in synthesis or formulation:

  • Avoid alkaline environments during long-term storage or high-temperature processing to prevent rapid racemization.

  • If basic conditions are required for a synthetic step (e.g., esterification or coupling), keep reaction times strictly minimized and operate at sub-ambient temperatures.

  • The compound exhibits exceptional stability in acidic media, making acidic aqueous extractions highly favorable during downstream processing.

References

  • Taylor & Francis. Mandelic acid – Knowledge and References.
  • Chemistry Steps. How Resonance Affects Acidity and Basicity.
  • National Institutes of Health (PMC). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dichloro-3-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2,4-Dichloro-3-fluoromandelic acid. As this compound is a halogenated aromatic carboxylic acid, it requires stringent safety measures to mitigate risks associated with its handling. This document moves beyond a simple checklist, offering a procedural framework rooted in established safety principles to ensure both personal and environmental protection.

Hazard Analysis: Understanding the Compound

While specific toxicological data for 2,4-Dichloro-3-fluoromandelic acid is not extensively published, its chemical structure—a mandelic acid backbone with dichloro and fluoro substitutions—allows us to infer its primary hazards based on analogous compounds. Mandelic acid and its halogenated derivatives are known to be potent irritants.

The primary hazards associated with this class of compounds include:

  • Severe Eye Damage/Irritation : Direct contact can cause serious and potentially irreversible damage to the eyes.[1][2][3][4][5]

  • Skin Irritation : Prolonged or repeated contact with the skin may lead to irritation, redness, and dermatitis.[3][6][7]

  • Respiratory Tract Irritation : Inhalation of the solid as a dust or of aerosols from solutions can irritate the respiratory system.[6][8]

  • Harmful if Swallowed : Ingestion may lead to adverse health effects.[5]

Given the presence of multiple halogen substituents, caution is warranted, and a conservative approach to personal protection is essential.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.

  • Engineering Controls : These are the most effective controls as they isolate the hazard from the user.

    • Chemical Fume Hood : All handling of 2,4-Dichloro-3-fluoromandelic acid, especially when in powdered form or when being heated or agitated, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10][11]

    • Ventilation : Ensure the laboratory has adequate general ventilation.[9][12]

  • Administrative Controls : These are work practices that reduce exposure.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.

    • Restricted Access : Limit access to areas where the chemical is being used or stored.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific task being performed.

Eye and Face Protection

Due to the high risk of severe eye damage, robust eye protection is mandatory.[1][4]

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are required at all times.[13]

  • High-Splash Risk : When there is a significant risk of splashing (e.g., during transfers of solutions or vigorous reactions), a full-face shield must be worn in addition to chemical splash goggles.[1][10]

Skin and Body Protection

Preventing skin contact is paramount to avoid irritation.[3]

  • Gloves :

    • Material : Nitrile gloves are a suitable choice for incidental contact. Ensure they are of sufficient thickness (at least 4 mil).

    • Integrity Check : Always inspect gloves for tears or punctures before use.

    • Double Gloving : For procedures with a higher risk of exposure, such as when handling larger quantities or for extended periods, wearing two pairs of nitrile gloves is recommended.

    • Proper Removal : Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[10]

  • Laboratory Coat : A flame-resistant lab coat that fits properly should be worn and buttoned completely.

  • Additional Protection : For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.[1]

Respiratory Protection

Engineering controls are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.

  • Weighing Solid Powder : If weighing the solid compound cannot be done in a fume hood or containment enclosure, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates.[13]

  • Emergency Situations : In the event of a large spill or failure of engineering controls, a full-face respirator with organic vapor/acid gas cartridges may be required.

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection (if not in fume hood)
Weighing Solid Chemical Splash GogglesDouble Nitrile Gloves, Lab CoatN95 Particulate Respirator
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Chemical ApronNot typically required if in a fume hood
Running Reaction Chemical Splash GogglesNitrile Gloves, Lab CoatNot required if in a fume hood
Work-up/Purification Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Chemical ApronNot required if in a fume hood

Procedural Guidance: From Lab Bench to Waste Stream

Safe Handling Workflow

The following diagram outlines the critical decision points and steps for safely handling 2,4-Dichloro-3-fluoromandelic acid.

G Workflow for Handling 2,4-Dichloro-3-fluoromandelic Acid cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start: Review SOP risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment ppe_don Don PPE (See Protocol 4.2) risk_assessment->ppe_don weigh Weigh Solid Compound ppe_don->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction/ Experiment dissolve->react decontaminate Decontaminate Glassware & Work Surfaces react->decontaminate waste_seg Segregate Waste (See Plan 5.2) decontaminate->waste_seg ppe_doff Doff PPE (See Protocol 4.2) waste_seg->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash end end wash->end End of Procedure

Caption: Safe handling workflow from preparation to disposal.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Respirator (if needed) : Perform a seal check according to the manufacturer's instructions.

  • Goggles and Face Shield : Put on chemical splash goggles, followed by a face shield if required.

  • Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Decontaminate Outer Gloves : If possible, wipe down the outer gloves with an appropriate solvent.

  • Remove Outer Gloves : Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[10]

  • Remove Face Shield/Goggles : Handle by the strap or sides. Place in a designated area for decontamination.

  • Remove Lab Coat : Unbutton the coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in the designated laundry receptacle or disposal bag.

  • Remove Respirator (if worn) : Remove without touching the front of the respirator.

  • Remove Inner Gloves : Repeat the same procedure as for the outer gloves.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[2][3][10]

Emergency and Disposal Plans

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9][12]

  • Skin Contact : Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][12]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12]

  • Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

Disposal of Waste

Proper segregation and disposal of chemical waste and contaminated materials are crucial for safety and environmental compliance.

  • Chemical Waste :

    • As 2,4-Dichloro-3-fluoromandelic acid is a halogenated organic acid , its waste must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[14][15][16]

    • DO NOT mix this waste with non-halogenated organic solvents.[11][14]

    • The pH of aqueous waste containing this acid should be neutralized if it is the only hazardous component, but given its halogenated nature, it is best to dispose of it through the hazardous waste program without neutralization.[14]

  • Contaminated PPE and Materials :

    • All disposable PPE (gloves, etc.) and materials (wipes, absorbent pads) contaminated with this chemical must be collected in a sealed, labeled container for "Burnable Hazardous Solid Waste" or as directed by your institution's environmental health and safety (EHS) office.[16]

    • Empty chemical containers must be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated organic waste. The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste.[17]

By adhering to this comprehensive guide, you can significantly mitigate the risks associated with handling 2,4-Dichloro-3-fluoromandelic acid, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Avena Lab. (2024, November 19). Mandelic Acid - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: D-(-)-Mandelic acid.
  • MedChemExpress. (n.d.). (S)-Mandelic acid-SDS.
  • Thermo Fisher Scientific. (2025, September 5). L-(+)-Mandelic acid - SAFETY DATA SHEET.
  • Cayman Chemical. (2025, June 12). Safety Data Sheet - R-(−)-Mandelic Acid.
  • PCCA. (n.d.). Safety Data Sheet - Mandelic Acid (DL).
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Fluoromandelic acid.
  • Unknown Supplier. (2016, April 1). SAFETY DATA SHEET.
  • Unknown Source. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Unknown Source. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: DL-Mandelic acid.
  • AgroParisTech. (n.d.). Liquid waste - Chimactiv.
  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET - 4-Fluoro-DL-mandelic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,6-Difluoromandelic acid.
  • Redacted. (n.d.). safety data sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2,3-Difluoromandelic acid.
  • Sigma-Aldrich. (2025, April 29). SAFETY DATA SHEET - Mandelic acid.
  • Cayman Chemical. (2025, February 25). Safety Data Sheet - LGD 4033.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D.
  • Nelson-Jameson. (2021, May 5). Safety data sheet.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Santa Cruz Biotechnology, Inc. (n.d.). DL-Mandelic acid Material Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.